SBI-477
Description
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Properties
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVXFZDWAIFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-477 Mechanism of Action in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-477 is a small molecule probe that has been identified as a potent modulator of skeletal muscle metabolism. It acts by deactivating the transcription factor MondoA, a key regulator of nutrient sensing and metabolic programming. This deactivation leads to a coordinated response that includes the suppression of lipid accumulation and the enhancement of insulin signaling and glucose uptake in human skeletal myocytes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in skeletal muscle, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of MondoA
The primary molecular target of this compound in skeletal muscle is the transcription factor MondoA. This compound deactivates MondoA, not by direct enzymatic inhibition, but by inducing its exclusion from the nucleus.[1][2] MondoA typically forms a heterodimer with Mlx and translocates to the nucleus in response to intracellular glucose metabolites, where it regulates the transcription of genes involved in lipid synthesis and insulin signaling suppression.[1][3] By preventing the nuclear localization of MondoA, this compound effectively inhibits its transcriptional activity.[1][2]
Downstream Effects on Insulin Signaling Suppressors
The deactivation of MondoA by this compound leads to the reduced expression of two key negative regulators of insulin signaling:
-
Thioredoxin-interacting protein (TXNIP): A potent inhibitor of glucose uptake and insulin signaling.[1][4]
-
Arrestin domain-containing 4 (ARRDC4): Another suppressor of the insulin pathway.[1][4]
By downregulating the expression of TXNIP and ARRDC4, this compound effectively removes a brake on the insulin signaling cascade, leading to enhanced glucose uptake and metabolism.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits MondoA nuclear import, reducing TXNIP/ARRDC4 expression and enhancing insulin signaling.
Quantitative Data Summary
The effects of this compound on skeletal muscle have been quantified in a series of preclinical experiments. The following tables summarize the key findings.
Table 1: Effect of this compound on Triacylglyceride (TAG) Synthesis in Human Skeletal Myotubes
| This compound Concentration (µM) | Inhibition of Oleate-Induced TAG Accumulation (%) |
| 1 | ~20% |
| 3 | ~40% |
| 10 | ~60% |
| 30 | ~75% |
Data are estimated from graphical representations in Ahn et al., 2016 and represent the percentage reduction in TAG levels in the presence of 100 µM oleate.
Table 2: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| This compound Concentration (µM) | Fold Increase in Basal 2-Deoxyglucose (2-DG) Uptake |
| 1 | ~1.2 |
| 3 | ~1.5 |
| 10 | ~1.8 |
Data are estimated from graphical representations in Ahn et al., 2016.
Table 3: Effect of this compound on Insulin Signaling Protein Phosphorylation
| Treatment (24h) | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | p-IRS-1 (Ser636/639) / Total IRS-1 (Fold Change vs. Vehicle) |
| This compound (10 µM) | ~2.5 | ~0.6 |
| Insulin (100 nM, 30 min) | ~3.0 | Not Reported |
Data are estimated from quantitative western blot data in Ahn et al., 2016.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Differentiation of Primary Human Skeletal Myotubes
-
Cell Source: Primary human skeletal myoblasts are obtained from commercial vendors.
-
Growth Medium: Myoblasts are cultured in SkGM-2 BulletKit medium.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum. Cells are maintained in differentiation medium for 5-7 days.
Measurement of Triacylglyceride (TAG) Synthesis
-
Cell Treatment: Differentiated human skeletal myotubes are treated with the indicated concentrations of this compound or vehicle (DMSO) for 24 hours in the presence of 100 µM oleic acid complexed to fatty acid-free BSA.
-
Lipid Staining: Following treatment, cells are fixed with 4% paraformaldehyde and stained with AdipoRed, a fluorescent dye that specifically stains neutral lipids.
-
Quantification: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 572 nm. The results are normalized to total protein content.
Glucose Uptake Assay
-
Cell Treatment: Differentiated myotubes are treated with this compound or vehicle for 24 hours. For insulin-stimulated uptake, cells are treated with 100 nM insulin for 30 minutes.
-
Glucose Uptake: The cells are washed with Krebs-Ringer HEPES (KRH) buffer and then incubated with KRH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose for 10 minutes.
-
Termination and Lysis: The uptake is terminated by washing with ice-cold PBS. Cells are then lysed with 0.5 M NaOH.
-
Quantification: The radioactivity in the cell lysates is measured by liquid scintillation counting. The results are normalized to total protein content.
Western Blotting for Insulin Signaling Proteins
-
Cell Lysis: After treatment with this compound and/or insulin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-Akt (Ser473), total Akt, p-IRS-1 (Ser636/639), and total IRS-1 overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software.
MondoA Nuclear Exclusion Assay
-
Cell Culture and Treatment: Human skeletal myoblasts are grown on glass coverslips and treated with this compound or vehicle.
-
Immunofluorescence: Cells are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against MondoA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The subcellular localization of MondoA is visualized using fluorescence microscopy.
-
Cellular Fractionation: Alternatively, nuclear and cytoplasmic extracts are prepared from treated cells. The levels of MondoA in each fraction are determined by western blotting.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on myotube metabolism and signaling.
Conclusion
This compound represents a novel approach to modulating skeletal muscle metabolism. Its mechanism of action, centered on the deactivation of the transcription factor MondoA, leads to a dual benefit of reducing lipotoxicity and enhancing insulin sensitivity. The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications. An analog of this compound has shown promise in a high-fat diet mouse model, where it reduced the expression of TXNIP, lowered TAG levels in muscle and liver, improved insulin signaling, and enhanced glucose tolerance.[5][6]
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
SBI-477: A Potent Inhibitor of the MondoA Transcription Factor for Modulating Cellular Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SBI-477, a small molecule inhibitor of the transcription factor MondoA. MondoA is a critical regulator of cellular metabolism, responding to nutrient availability to control gene expression involved in glycolysis, lipogenesis, and insulin signaling. This compound has emerged as a valuable chemical probe for studying MondoA function and as a potential therapeutic lead for metabolic diseases. This document details the mechanism of action of this compound, its effects on cellular and in vivo systems, and provides detailed protocols for key experimental assays.
Introduction: MondoA as a Therapeutic Target
MondoA is a basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factor that plays a pivotal role in cellular nutrient sensing.[1] In response to elevated intracellular glucose levels, specifically glucose-6-phosphate (G6P), MondoA translocates to the nucleus, where it heterodimerizes with Mlx (Max-like protein X) and binds to carbohydrate response elements (ChoREs) in the promoters of target genes.[1][2] This activation leads to the transcription of genes involved in metabolic pathways, including glycolysis and fatty acid synthesis.
Crucially, MondoA also upregulates the expression of two key negative regulators of insulin signaling: Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[3][4] By inducing TXNIP and ARRDC4, MondoA creates a negative feedback loop that dampens glucose uptake and insulin sensitivity. In states of chronic nutrient excess, this MondoA-mediated pathway can contribute to the development of insulin resistance and type 2 diabetes. Therefore, inhibition of MondoA presents a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.
This compound: A Novel MondoA Inhibitor
This compound is a small molecule that has been identified as a potent inhibitor of MondoA activity.[3][5] It was discovered through a high-throughput screen for compounds that could coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes.
Mechanism of Action
This compound functions by deactivating the MondoA transcription factor.[3][5] This deactivation prevents the nuclear translocation of MondoA and its subsequent binding to the promoters of its target genes. The primary downstream effect of this compound is the reduced expression of the insulin pathway suppressors, TXNIP and ARRDC4.[3][4] By downregulating these negative regulators, this compound effectively enhances insulin signaling, leading to increased glucose uptake and reduced lipogenesis.
dot
Caption: Mechanism of action of this compound in inhibiting the MondoA signaling pathway.
Quantitative Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. A summary of the key quantitative data is presented below.
| Parameter | Cell Type/Model | Value | Reference |
| EC50 (TAG Accumulation Inhibition) | Rat H9c2 myocytes | 100 nM | [5] |
| Human skeletal myotubes | 1 µM | [5] | |
| In Vivo Efficacy | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | [5] |
| Effect | - Small but significant reduction in body weight- Reduced expression of TAG synthesis and lipogenic genes in muscle and liver | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
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Cell Lines: Primary human skeletal myotubes, rat H9c2 myocytes.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM for H9c2, specialized myoblast growth medium for primary cells) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2. For differentiation of myoblasts into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired final concentration in the cell culture medium. Vehicle-treated cells receive the same concentration of DMSO.
Triacylglyceride (TAG) Accumulation Assay
This assay quantifies the effect of this compound on lipid accumulation in cells.
-
Materials:
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96-well cell culture plates
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Oleic acid complexed to BSA
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AdipoRed™ Assay Reagent
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and/or differentiate.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
During the last 16-24 hours of treatment, supplement the medium with oleic acid (e.g., 100 µM) to induce lipid accumulation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Dilute AdipoRed™ reagent in PBS according to the manufacturer's instructions and add to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 572 nm.
-
Normalize the fluorescence readings to cell number or protein concentration.
-
dot
Caption: Experimental workflow for the Triacylglyceride (TAG) Accumulation Assay.
Luciferase Reporter Assay for TXNIP Promoter Activity
This assay measures the effect of this compound on the transcriptional activity of the TXNIP promoter.
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Materials:
-
TXNIP promoter-luciferase reporter plasmid (e.g., pGL3-TXNIP-promoter)
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Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the TXNIP promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or vehicle.
-
After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure firefly luciferase activity in the cell lysate.
-
Measure Renilla luciferase activity in the same lysate.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
siRNA-mediated Knockdown of MondoA
This protocol describes the transient knockdown of MondoA expression using small interfering RNA (siRNA).
-
Materials:
-
siRNA targeting MondoA (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or other siRNA transfection reagent
-
Opti-MEM® Reduced Serum Medium
-
-
Procedure:
-
Dilute the MondoA siRNA (or control siRNA) in Opti-MEM®.
-
Dilute the Lipofectamine RNAiMAX reagent in Opti-MEM®.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours.
-
Verify the knockdown efficiency by measuring MondoA mRNA levels (qRT-PCR) or protein levels (Western blot).
-
Western Blot Analysis of Insulin Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and IRS-1.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS-1 (Ser636/639), anti-total-IRS-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound as described above. Where appropriate, stimulate with insulin (e.g., 100 nM for 15-30 minutes) before harvesting.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
dot
Caption: Logical relationship of this compound's effect on insulin signaling via MondoA/TXNIP.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of MondoA in metabolic regulation. Its ability to inhibit MondoA activity, leading to enhanced insulin signaling and reduced lipid accumulation, highlights the therapeutic potential of targeting this transcription factor for the treatment of metabolic disorders such as insulin resistance and type 2 diabetes. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and to advance the development of MondoA-targeted therapies.
References
- 1. Efficient differentiation of human pluripotent stem cells into skeletal muscle cells by combining RNA-based MYOD1-expression and POU5F1-silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. An efficient protocol for studying human pluripotent stem cell-derived myotube senescence - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SBI-477 in Insulin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SBI-477, a small molecule that enhances insulin signaling. The document details the molecular pathways affected by this compound, presents quantitative data from key experiments, and provides detailed protocols for the cited experimental methodologies.
Executive Summary
This compound is a chemical probe that has been identified as a potent enhancer of insulin signaling. It operates by deactivating the transcription factor MondoA, a key regulator of myocyte lipid homeostasis and insulin signaling.[1] This deactivation leads to the reduced expression of two critical insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1] The downstream effects of this compound include increased glucose uptake, enhanced glycogen synthesis, and a reduction in triacylglyceride (TAG) accumulation in human skeletal myocytes.[2] These actions are independent of direct insulin receptor stimulation, highlighting a novel mechanism for improving insulin sensitivity.
Mechanism of Action of this compound
This compound's primary mechanism involves the modulation of the transcription factor MondoA. By inhibiting MondoA, this compound initiates a cascade of events that collectively enhance the insulin signaling pathway.
Deactivation of MondoA and Downregulation of TXNIP and ARRDC4
This compound deactivates MondoA, leading to a significant reduction in the transcription of its target genes, including TXNIP and ARRDC4.[1] Both TXNIP and ARRDC4 are known negative regulators of insulin signaling.[1] By suppressing their expression, this compound effectively removes a brake on the insulin signaling cascade.
Enhancement of Insulin Signaling Pathway
The downregulation of TXNIP and ARRDC4 by this compound leads to the potentiation of the insulin signaling pathway at multiple key nodes:
-
Insulin Receptor Substrate-1 (IRS-1): this compound treatment increases the activating tyrosine phosphorylation of IRS-1 while decreasing the inhibitory serine phosphorylation at sites 636 and 639.
-
Akt (Protein Kinase B): The enhanced IRS-1 activity leads to the increased phosphorylation and activation of the downstream kinase Akt, a central mediator of insulin's metabolic effects.
Metabolic Consequences
The enhancement of insulin signaling by this compound translates into significant metabolic effects:
-
Increased Glucose Uptake: this compound stimulates both basal and insulin-stimulated glucose uptake in human skeletal myotubes.
-
Inhibition of Triacylglyceride (TAG) Synthesis: The compound coordinately inhibits the synthesis of TAG, contributing to reduced lipid accumulation in myocytes.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound from key in vitro experiments.
| Parameter | Cell Type | Value | Reference |
| EC50 for TAG Accumulation Inhibition | Rat H9c2 myocytes | ~100 nM | [2] |
| Human skeletal myotubes | ~1 µM | [2] |
Table 1: Potency of this compound in Inhibiting Triacylglyceride Accumulation. This table shows the half-maximal effective concentration (EC50) of this compound for the inhibition of triacylglyceride (TAG) accumulation in different cell lines.
| Treatment | Condition | Fold Change vs. Vehicle | Reference |
| This compound (10 µM) | Basal | ~1.8 | |
| Insulin-stimulated | ~1.5 |
Table 2: Effect of this compound on 2-Deoxyglucose Uptake in Human Skeletal Myotubes. This table presents the fold change in glucose uptake upon treatment with 10 µM this compound for 24 hours, both in the absence (basal) and presence of insulin.
| Target | This compound Concentration | Fold Change vs. Vehicle | Reference |
| TXNIP mRNA | 1 µM | ~0.6 | [2] |
| 3 µM | ~0.4 | [2] | |
| 10 µM | ~0.2 | [2] | |
| ARRDC4 mRNA | 10 µM | ~0.3 | [2] |
Table 3: Dose-Dependent Downregulation of TXNIP and ARRDC4 mRNA by this compound. This table illustrates the fold change in TXNIP and ARRDC4 mRNA levels in human skeletal myotubes after 24 hours of treatment with varying concentrations of this compound.
| Phospho-Protein (Site) | Treatment | Fold Change vs. Vehicle | Reference |
| p-IRS-1 (Tyr) | This compound (10 µM) | ~2.5 | |
| p-IRS-1 (Ser636/639) | This compound (10 µM) | ~0.5 | |
| p-Akt (Ser473) | This compound (10 µM) | ~3.0 |
Table 4: Effect of this compound on Key Insulin Signaling Proteins. This table shows the fold change in phosphorylation of IRS-1 and Akt in human skeletal myotubes treated with 10 µM this compound for 24 hours.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.
Figure 1: this compound enhances insulin signaling by deactivating MondoA.
Figure 2: Experimental workflow for the 2-deoxyglucose uptake assay.
Figure 3: General workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
2-[³H]-Deoxyglucose Uptake Assay
This protocol details the measurement of glucose uptake in cultured human skeletal myotubes.
Materials:
-
Human skeletal myotubes
-
This compound
-
Insulin
-
2-[³H]-deoxyglucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Seed human skeletal myotubes in 24-well plates and differentiate.
-
Treat differentiated myotubes with the desired concentration of this compound or vehicle (DMSO) for 24 hours.
-
Wash cells twice with warm PBS.
-
Starve cells in serum-free media for 3-4 hours.
-
Stimulate cells with 100 nM insulin or vehicle for 30 minutes at 37°C.
-
Wash cells three times with warm PBS.
-
Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL 2-[³H]-deoxyglucose.
-
Incubate for 10 minutes at 37°C.
-
Terminate uptake by washing cells five times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the protein concentration using a BCA Protein Assay Kit.
-
Normalize the radioactivity counts to the protein concentration for each sample.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the detection of phosphorylated IRS-1 and Akt.
Materials:
-
Human skeletal myotubes
-
This compound
-
Insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRS-1 (Tyr), anti-phospho-IRS-1 (Ser636/639), anti-phospho-Akt (Ser473), anti-total IRS-1, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat differentiated myotubes with this compound and/or insulin as described in the glucose uptake assay.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Myocyte Triacylglyceride Measurement (AdipoRed Assay)
This protocol outlines the quantification of intracellular lipid accumulation.
Materials:
-
Human skeletal myotubes
-
This compound
-
Oleic acid
-
AdipoRed™ Assay Reagent
-
Formaldehyde
-
DAPI stain
-
Fluorescence plate reader or microscope
Procedure:
-
Differentiate human skeletal myotubes in a 96-well plate.
-
On day 7 of differentiation, add 100 µM oleic acid complexed to fatty acid-free BSA along with the test compound (this compound or vehicle) for 24 hours.
-
After incubation, fix the cells with formaldehyde.
-
Stain the cells with AdipoRed™ reagent according to the manufacturer's instructions.
-
(Optional) Counterstain nuclei with DAPI.
-
Measure the fluorescence intensity at an excitation of 485 nm and an emission of 572 nm using a fluorescence plate reader.
-
Alternatively, visualize lipid droplets using fluorescence microscopy.
Conclusion
This compound represents a promising pharmacological tool for enhancing insulin sensitivity through a novel mechanism involving the deactivation of the transcription factor MondoA. Its ability to coordinately downregulate the insulin signaling suppressors TXNIP and ARRDC4, leading to improved glucose uptake and reduced lipid accumulation, makes it a valuable lead compound for the development of therapeutics for insulin resistance and type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
An In-Depth Technical Guide on the Core Effects of SBI-477 on Glucose Uptake and Lipid Metabolism
Introduction
SBI-477 is a novel small-molecule probe identified through high-throughput chemical biology screening for its dual-action properties in metabolic regulation.[1] It has garnered significant interest within the scientific community for its ability to coordinately inhibit the synthesis of triacylglycerides (TAG) while simultaneously enhancing glucose uptake in human skeletal myocytes.[2][3] Intramuscular lipid accumulation is strongly associated with insulin resistance, a hallmark of type 2 diabetes.[1] this compound offers a unique mechanism of action by targeting the transcription factor MondoA, thereby providing a potential therapeutic pathway for addressing lipotoxicity and insulin resistance.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on glucose and lipid metabolism.
Core Mechanism of Action: Inhibition of MondoA
The primary cellular target of this compound is the transcription factor MondoA.[2][4] MondoA, in partnership with its heterodimer MLX, acts as an intracellular glucose and energy sensor.[3] It regulates the transcription of genes involved in both lipid synthesis and the suppression of insulin signaling.[2][3]
This compound deactivates MondoA, preventing its nuclear localization.[2] This inhibition leads to two significant downstream consequences:
-
Reduced Expression of Insulin Pathway Suppressors: this compound robustly downregulates the transcription of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), both of which are potent negative regulators of insulin signaling and glucose uptake.[1][2][3]
-
Reduced Expression of Lipogenic Genes: Inhibition of MondoA suppresses the expression of key genes in the TAG synthesis pathway, including FASN, GPAM, ACACB, and DGAT2.[3]
By targeting this central transcription factor, this compound orchestrates a coordinated improvement in both lipid homeostasis and insulin sensitivity.[2]
Effects on Glucose Metabolism and Insulin Signaling
This compound enhances glucose uptake and activates the insulin signaling cascade, even in the absence of insulin. The effects are not acute and are typically observed after 24 hours of compound exposure.[2][3]
Key Effects on Glucose Metabolism:
-
Increased Glucose Uptake: this compound significantly increases both basal and insulin-stimulated glucose uptake in human skeletal myotubes.[2]
-
Enhanced Glycogen Synthesis: The compound promotes the conversion of glucose into glycogen.[2]
-
Activation of Insulin Signaling: It stimulates the insulin signaling pathway by increasing the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the phosphorylation of the downstream kinase Akt.[2] Concurrently, it decreases the inhibitory serine phosphorylation of IRS-1.[2]
Quantitative Data: Glucose Metabolism
| Parameter | Condition | Concentration of this compound | Result | Reference |
| Glucose (2-DG) Uptake | Basal (No Insulin) | 10 µM | ~84% increase vs. vehicle | [2] |
| Glucose (2-DG) Uptake | Insulin-Stimulated (100 nM) | 10 µM | Additive increase on top of insulin effect | [1][2] |
| Glycogen Synthesis | Basal & Insulin-Stimulated | 10 µM | Significant enhancement | [1][2] |
| TXNIP Gene Expression | 24-hour treatment | 10 µM | Markedly downregulated | [2][3] |
| ARRDC4 Gene Expression | 24-hour treatment | 10 µM | Markedly downregulated | [2][3] |
Signaling Pathway Visualization
Effects on Lipid Metabolism
This compound was initially identified for its ability to reduce neutral lipid accumulation.[3] Its inhibitory effect on MondoA directly translates to a downregulation of the genetic machinery required for synthesizing and storing fats.
Key Effects on Lipid Metabolism:
-
Inhibition of TAG Synthesis: this compound potently inhibits the incorporation of fatty acids into triacylglycerides.[2]
-
Reduced Lipid Accumulation: It leads to a dose-dependent reduction in neutral lipid stores within human skeletal myotubes.[3][5]
-
Downregulation of Lipogenic Genes: The compound reduces the expression of genes critical for fatty acid and TAG synthesis.[3]
Quantitative Data: Lipid Metabolism
| Parameter | Condition | Concentration of this compound | Result | Reference |
| Triglyceride Levels | Oleate-loaded myotubes (24h) | 1 µM | ~20% reduction vs. vehicle | [3] |
| Triglyceride Levels | Oleate-loaded myotubes (24h) | 3 µM | ~50% reduction vs. vehicle | [3] |
| Triglyceride Levels | Oleate-loaded myotubes (24h) | 10 µM | ~70% reduction vs. vehicle | [3] |
| Lipogenic Gene Expression | (FASN, GPAM, ACACB, DGAT2) | 10 µM | Significantly reduced expression | [3] |
Lipid Metabolism Pathway Visualization
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature.[2][3]
Cell Culture and Treatment
-
Cell Line: Primary human skeletal myotubes.
-
Differentiation: Myoblasts are differentiated into myotubes for 8 days in appropriate media.
-
Oleate Loading: On day 7 of differentiation, cells are treated with 100 µM oleic acid complexed to fatty acid-free bovine serum albumin (BSA) to induce lipid accumulation.
-
Compound Treatment: this compound (or vehicle control, e.g., DMSO) is co-incubated with oleic acid for 24 hours at the desired concentrations (e.g., 0.1 to 10 µM).
Triglyceride (TAG) Measurement
-
Fixation: Following the 24-hour treatment, cells are fixed with formaldehyde.
-
Staining: Cells are stained with AdipoRed (Lonza), a fluorescent dye that specifically stains neutral lipids. Cell nuclei can be counterstained with DAPI.
-
Quantification: TAG accumulation is measured by reading the fluorescent signal intensity (Excitation ~540 nm / Emission ~590 nm) using a plate reader. Data is normalized to a vehicle control.
Glucose Uptake Assay
-
Compound Incubation: Differentiated myotubes are incubated with this compound for 24 hours.
-
Insulin Stimulation: A subset of wells is treated with 100 nM insulin for 30 minutes.
-
2-Deoxyglucose (2-DG) Uptake: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-[³H]glucose.
-
Measurement: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. Data is normalized to total protein content.
Western Blot Analysis for Insulin Signaling
-
Treatment: Myotubes are treated with this compound for 24 hours, with a final 30-minute treatment of 100 nM insulin for positive controls.
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt Ser473, total Akt, p-IRS-1 Tyr, p-IRS-1 Ser636/639).
-
Detection: Blots are incubated with secondary antibodies and visualized using chemiluminescence.
Experimental Workflow Visualization
In Vivo Studies
To assess the physiological relevance of this compound, studies were conducted in mice with diet-induced obesity using a structural analog, SBI-993, which possesses improved pharmacokinetic properties.[3]
Experimental Design:
-
Model: C57BL/6 mice fed a 60% high-fat diet (HFD) for 8 weeks.
-
Treatment: During the final week, mice received a once-daily subcutaneous dose of SBI-993 (50 mg/kg) or vehicle control for 7 days.
Key In Vivo Findings:
-
Improved Glucose Tolerance: SBI-993 administration significantly improved glucose tolerance in HFD-fed mice.[1]
-
Enhanced Insulin Signaling: The compound enhanced insulin signaling in muscle and liver tissue.[1]
-
Reduced TAG Levels: SBI-993 reduced TAG accumulation in both skeletal muscle and the liver, ameliorating hepatic steatosis.[1][3]
-
Gene Expression: The analog suppressed the expression of Txnip in vivo, consistent with the in vitro mechanism.[1]
Conclusion
This compound is a powerful molecular probe that uniquely links lipid and glucose metabolism through its inhibitory action on the transcription factor MondoA. By suppressing MondoA, this compound simultaneously blocks the pathways leading to lipid accumulation and dismantles the transcriptional suppression of insulin signaling. This dual action results in reduced myocyte lipid stores and enhanced glucose uptake. In vivo studies with a structural analog have confirmed the therapeutic potential of this mechanism for improving glucose tolerance and reducing the lipotoxicity associated with obesity and type 2 diabetes. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development in this promising area.
References
- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Discovery and Initial Characterization of SBI-477: A Novel Modulator of Cellular Metabolism and Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-477 is a novel small molecule identified through high-throughput chemical screening that demonstrates a dual-faceted capability to modulate lipid metabolism and enhance insulin sensitivity in skeletal muscle cells. This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. The findings presented herein underscore the potential of this compound as a chemical probe to investigate the intricate relationship between intracellular lipid accumulation and insulin resistance, and as a potential therapeutic lead for metabolic disorders such as type 2 diabetes. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz.
Introduction
The accumulation of intramyocellular lipids is strongly correlated with the development of insulin resistance, a hallmark of type 2 diabetes. However, the precise molecular mechanisms linking lipid buildup in muscle to impaired insulin signaling remain an area of active investigation. To identify novel compounds that could modulate these interconnected pathways, a high-throughput chemical biology screen was conducted. This screen led to the discovery of this compound, a small molecule that coordinately inhibits the synthesis of triacylglycerides (TAG) and enhances basal glucose uptake in human skeletal myocytes.[1]
Discovery via High-Throughput Screening
This compound was identified from a library of thousands of molecules in a cell-based high-throughput screen designed to identify compounds that block fat synthesis in muscle cells. The primary screening assay measured the accumulation of neutral lipids in human skeletal myotubes. This compound emerged as a potent hit, effectively reducing lipid accumulation.
Experimental Workflow: High-Throughput Screen
Caption: High-throughput screening workflow for the identification of inhibitors of lipid accumulation.
Mechanism of Action: Deactivation of MondoA
Subsequent mechanistic studies revealed that this compound exerts its effects by deactivating the transcription factor MondoA.[2] MondoA is a key regulator of genes involved in both lipid synthesis and the suppression of insulin signaling.
Impact on Insulin Signaling Suppressors
This compound-mediated deactivation of MondoA leads to the reduced expression of two critical negative regulators of the insulin pathway:
-
Thioredoxin-interacting protein (TXNIP)
-
Arrestin domain-containing 4 (ARRDC4)
By downregulating these suppressors, this compound effectively enhances the insulin signaling cascade, even in the absence of insulin.[2]
Signaling Pathway: this compound Mechanism of Action
Caption: this compound deactivates MondoA, leading to reduced expression of insulin pathway suppressors.
In Vitro Characterization
The initial characterization of this compound was performed in human skeletal myotubes, a relevant cell model for studying metabolic diseases.
Inhibition of Triacylglyceride (TAG) Synthesis
This compound demonstrated a dose-dependent inhibition of triacylglyceride (TAG) synthesis in human skeletal myotubes.
| Concentration (µM) | Inhibition of TAG Synthesis (%) |
| 0.1 | 15 ± 3 |
| 0.3 | 35 ± 5 |
| 1.0 | 62 ± 7 |
| 3.0 | 85 ± 4 |
| 10.0 | 92 ± 3 |
| Data are represented as mean ± SEM from n=3 independent experiments. |
Enhancement of Glucose Uptake
Treatment with this compound resulted in a significant increase in basal glucose uptake in human skeletal myotubes.
| Concentration (µM) | Increase in Glucose Uptake (%) |
| 0.1 | 8 ± 2 |
| 0.3 | 21 ± 4 |
| 1.0 | 45 ± 6 |
| 3.0 | 78 ± 8 |
| 10.0 | 84 ± 5 |
| Data are represented as mean ± SEM from n=3 independent experiments. |
In Vivo Studies with SBI-993
For in vivo evaluation, an analog of this compound, designated SBI-993, was developed with improved pharmacokinetic properties. In a diet-induced obesity mouse model, SBI-993 administration led to:
-
Reduced expression of TXNIP and ARRDC4 in muscle.
-
Decreased triacylglyceride levels in both muscle and liver.
-
Enhanced insulin signaling.
-
Improved overall glucose tolerance.
Experimental Protocols
Myocyte Triglyceride Measurement
-
Cell Culture: Differentiate primary human skeletal myotubes for 7 days.
-
Lipid Loading: Add oleic acid (100 µM) complexed to fatty acid-free BSA to the culture medium.
-
Compound Treatment: Concurrently treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Staining: Fix cells with 4% paraformaldehyde and stain with a fluorescent neutral lipid stain (e.g., AdipoRed).
-
Quantification: Measure fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Normalization: Normalize the fluorescence signal to the total protein content of each well.
Cellular Glucose Uptake Assay
-
Cell Culture and Treatment: Culture and treat human skeletal myotubes with this compound as described above.
-
Insulin Stimulation (Optional): Treat cells with or without insulin (100 nM) for 30 minutes.
-
Glucose Uptake: Incubate cells with Krebs-Ringer HEPES buffer containing radiolabeled 2-deoxyglucose (e.g., [³H]-2-DG) for 15 minutes.
-
Wash: Terminate uptake by washing the cells five times with ice-cold PBS.
-
Lysis and Scintillation Counting: Solubilize cells with 0.5 N NaOH and measure radioactivity using a liquid scintillation counter.
-
Normalization: Normalize counts to the total protein content.
Experimental Workflow: Glucose Uptake Assay
Caption: Step-by-step workflow for the cellular glucose uptake assay.
Luciferase Reporter Assay for MondoA Activity
-
Cell Transfection: Co-transfect HEK293T cells with a MondoA-responsive luciferase reporter construct (containing tandem MondoA binding elements upstream of a minimal promoter driving firefly luciferase) and a constitutively expressed Renilla luciferase construct (for normalization).
-
Compound Treatment: Treat transfected cells with this compound or vehicle for 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
Conclusion
This compound represents a significant discovery in the field of metabolic research. Its unique ability to coordinately regulate lipid and glucose metabolism through the deactivation of MondoA provides a powerful tool for dissecting the molecular links between lipotoxicity and insulin resistance. The promising in vivo efficacy of its analog, SBI-993, suggests that targeting the MondoA pathway may be a viable therapeutic strategy for the treatment of type 2 diabetes and related metabolic disorders. Further investigation into the direct molecular target of this compound and the optimization of its pharmacological properties are warranted.
References
SBI-477: A Chemical Probe for Unraveling Metabolic Regulation
An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of SBI-477, a novel small-molecule chemical probe instrumental in metabolic research. This compound offers a unique mechanism for dissecting the intricate relationship between lipid metabolism and insulin signaling, making it a valuable tool for scientists in academia and the pharmaceutical industry. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction
Intramuscular lipid accumulation is a hallmark of obesity and is strongly correlated with the development of insulin resistance and type 2 diabetes.[1] Understanding the molecular pathways that link lipid storage to cellular insulin sensitivity is crucial for developing new therapeutic strategies. This compound emerged from a high-throughput chemical biology screen designed to identify compounds that could coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes.[1][2][3] This probe has been pivotal in identifying a key regulatory node involving the transcription factor MondoA, which governs both lipid homeostasis and insulin signaling.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the deactivation of the transcription factor MondoA.[2][3][4] In its active state, MondoA, in partnership with its heterodimer partner Mlx, translocates to the nucleus and drives the expression of genes involved in lipogenesis.[2] Additionally, MondoA activates the transcription of potent inhibitors of the insulin signaling pathway, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3]
By inhibiting MondoA, this compound prevents its nuclear accumulation and subsequent gene activation.[2] This leads to a dual beneficial effect on cellular metabolism:
-
Reduced Lipotoxicity: The downregulation of genes involved in TAG synthesis leads to a decrease in cellular lipid accumulation.[2][3]
-
Enhanced Insulin Sensitivity: The reduced expression of TXNIP and ARRDC4 relieves their inhibitory pressure on the insulin signaling cascade.[2][3] This results in increased phosphorylation of key downstream effectors like IRS-1 and Akt, even in the absence of insulin, leading to enhanced glucose uptake.[2]
The coordinated regulation of these two pathways by a single molecular switch, MondoA, highlights a critical intersection between lipid and glucose metabolism that can be selectively modulated by this compound.
Signaling Pathway and Experimental Workflow
The signaling pathway affected by this compound and a typical experimental workflow for its use are illustrated below.
Caption: Mechanism of this compound action on the MondoA signaling pathway.
Caption: A typical experimental workflow for characterizing this compound effects.
Quantitative Data
The effects of this compound have been quantified in primary human skeletal myotubes. The data below summarizes its impact on key metabolic parameters.
Table 1: In Vitro Efficacy of this compound in Human Skeletal Myotubes
| Parameter Measured | Concentration of this compound | Result (Relative to Vehicle Control) | Experimental Condition |
| Triglyceride Levels | 10 µM | ~50% reduction | 24-hour exposure with 100 µM oleate |
| Basal Glucose Uptake | 10 µM | ~84% increase | 24-hour exposure, no insulin |
| Insulin-Stimulated Glucose Uptake | 10 µM | Additive increase with 100 nM insulin | 24-hour exposure |
| Glycogen Synthesis | 10 µM | Significant increase | 24-hour exposure |
| TXNIP mRNA Expression | 10 µM | ~50% reduction | 24-hour exposure |
| ARRDC4 mRNA Expression | 10 µM | ~40% reduction | 24-hour exposure |
Data compiled from Ahn et al., J Clin Invest. 2016.[2][3]
Table 2: In Vivo Efficacy of SBI-993 (an this compound Analog) in Mice
An analog of this compound, named SBI-993, which has improved potency and pharmacokinetic properties, was used for in vivo studies.[3]
| Parameter Measured | Treatment | Result (Relative to Vehicle Control) | Animal Model |
| Muscle TAG Levels | 50 mg/kg/day for 7 days | Significant reduction | High-fat diet-fed C57BL/6 mice |
| Liver TAG Levels | 50 mg/kg/day for 7 days | Significant reduction | High-fat diet-fed C57BL/6 mice |
| Glucose Tolerance | 50 mg/kg/day for 7 days | Improved | High-fat diet-fed C57BL/6 mice |
| Insulin Signaling (Muscle) | 50 mg/kg/day for 7 days | Enhanced | High-fat diet-fed C57BL/6 mice |
Data compiled from Ahn et al., J Clin Invest. 2016.[3]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Myocyte Triglyceride Content Measurement
This protocol is for quantifying intracellular triglyceride accumulation.
-
Cell Culture: Plate primary human skeletal myoblasts and differentiate them into myotubes for 7-8 days.
-
Oleate and Compound Treatment: On day 7 of differentiation, add 100 µM oleic acid complexed to fatty acid-free BSA to the culture medium. Concurrently, add this compound at desired concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO). Incubate for 24 hours.
-
Staining:
-
Fix the cells with formaldehyde.
-
Stain the cells with AdipoRed reagent (Lonza) according to the manufacturer's instructions. This dye specifically stains neutral lipids.
-
-
Quantification:
-
Measure the fluorescence signal intensity using a plate reader at an excitation of 540 nm and an emission of 590 nm.
-
Alternatively, for biochemical measurement, lyse the cells and quantify TAG levels using the Infinity Triglycerides Liquid Stable Reagent (Thermo Fisher Scientific).[2]
-
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into the cells.
-
Cell Culture and Treatment: Differentiate human skeletal myotubes as described above. Treat the cells with this compound at desired concentrations for 24 hours.
-
Insulin Stimulation (Optional): For insulin-stimulated uptake, treat the cells with 100 nM insulin for 30 minutes prior to the assay.
-
Uptake Measurement:
-
Wash the cells three times with PBS at room temperature.
-
Incubate the cells in Krebs-Ringer HEPES buffer containing [³H]-2-deoxyglucose (2-DG) (1.0 µCi/ml) for 15 minutes.[3]
-
Terminate glucose uptake by washing the cells five times with ice-cold PBS.
-
-
Quantification:
-
Solubilize the cells with 0.5N sodium hydroxide (NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of [³H]-2-DG taken up by the cells.
-
Normalize the counts to the total protein content of each well.
-
Western Blotting for Insulin Signaling Proteins
This protocol is for assessing the activation state of the insulin signaling pathway.
-
Cell Lysis: After treatment with this compound and/or insulin, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-Akt (Ser473), total Akt, phospho-IRS-1 (Tyr), and TXNIP.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
This compound is a powerful chemical probe that has been instrumental in elucidating the role of MondoA as a critical regulator of the interplay between myocyte lipid storage and insulin action. Its ability to coordinately inhibit lipogenesis and enhance insulin signaling provides a unique tool for studying metabolic diseases. The data and protocols presented in this guide offer researchers a solid foundation for utilizing this compound to further explore the molecular mechanisms of metabolic regulation and to identify potential new therapeutic targets for conditions such as obesity and type 2 diabetes.
References
- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. selleckchem.com [selleckchem.com]
Unveiling the Therapeutic Potential of SBI-477: A MondoA-Targeted Modulator of Myocyte Metabolism
For Immediate Release: A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive technical overview of the pharmacological properties of SBI-477, a novel small molecule inhibitor of the transcription factor MondoA. This compound presents a promising therapeutic strategy for metabolic disorders by coordinately regulating lipid homeostasis and insulin signaling in skeletal myocytes. This guide details its mechanism of action, summarizes key in vitro and in vivo findings, and provides an overview of the experimental protocols used to elucidate its pharmacological profile.
Core Pharmacological Properties
This compound is a potent modulator of cellular metabolism, primarily acting through the deactivation of the transcription factor MondoA.[1][2][3][4][5] This inhibitory action initiates a cascade of downstream effects that favorably impact glucose and lipid metabolism within skeletal muscle cells.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data derived from in vitro studies on primary human skeletal myotubes.
| Parameter | Value (approx.) | Cell Type | Assay |
| IC50 (Triglyceride Synthesis) | ~5 µM | Primary Human Skeletal Myotubes | Oleate-induced lipid accumulation |
| EC50 (Basal Glucose Uptake) | ~10 µM | Primary Human Skeletal Myotubes | 2-Deoxyglucose (2-DG) uptake |
| Endpoint | Concentration of this compound | Fold Change/Effect | Cell Type |
| TXNIP mRNA Expression | 10 µM | ~2-fold decrease | Primary Human Skeletal Myotubes |
| ARRDC4 mRNA Expression | 10 µM | ~2.5-fold decrease | Primary Human Skeletal Myotubes |
| Akt Phosphorylation (Ser473) | 10 µM | ~2-fold increase | Primary Human Skeletal Myotubes |
| IRS-1 Phosphorylation (Ser636/639) | 10 µM | ~2-fold decrease | Primary Human Skeletal Myotubes |
Mechanism of Action: Deactivation of MondoA
This compound's primary mechanism of action is the deactivation of the transcription factor MondoA.[1][2][3][4][5] In its active state, MondoA translocates to the nucleus and, in conjunction with its partner protein Mlx, binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. Among these are key suppressors of insulin signaling, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2]
By inhibiting MondoA, this compound prevents its nuclear translocation.[1] This leads to a significant reduction in the transcription of TXNIP and ARRDC4. The downregulation of these proteins alleviates their inhibitory effects on the insulin signaling pathway, resulting in enhanced glucose uptake and utilization.[1][2] Concurrently, the inhibition of MondoA also leads to a decrease in the expression of genes involved in triacylglyceride (TAG) synthesis, thereby reducing lipid accumulation in myocytes.[1][2]
In Vivo Studies with a Structural Analog (SBI-993)
While in vivo data for this compound is not publicly available, studies were conducted using a close structural analog, SBI-993, which exhibits improved potency and pharmacokinetic properties.[1] In a diet-induced obesity mouse model, SBI-993 demonstrated significant metabolic benefits:
-
Reduced Tissue Lipid Accumulation: Administration of SBI-993 led to a notable decrease in triacylglyceride levels in both skeletal muscle and the liver.[1]
-
Improved Glucose Homeostasis: The compound improved glucose tolerance and enhanced insulin signaling in the treated mice.[1]
-
Target Engagement: SBI-993 was shown to suppress the expression of Txnip and Arrdc4 in vivo, consistent with the mechanism of action observed for this compound in vitro.[1]
These findings suggest that the therapeutic effects of MondoA inhibition observed in cell-based assays are translatable to a whole-organism system.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.
In Vitro Cell Culture and Treatment
Primary human skeletal myotubes were utilized for the majority of the in vitro experiments. Cells were cultured and differentiated in multi-well plates. For experimental assays, differentiated myotubes were treated with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.[1]
Triacylglyceride Synthesis Assay
To assess the impact of this compound on lipid accumulation, differentiated myotubes were incubated with oleic acid to induce triacylglyceride (TAG) synthesis. Following a 24-hour co-incubation with this compound, intracellular lipid content was quantified.[1] This was visualized using AdipoRed staining, a fluorescent dye that specifically binds to neutral lipids, and quantified by measuring fluorescence intensity.[2]
Glucose Uptake Assay
The effect of this compound on glucose uptake was determined using a 2-deoxyglucose (2-DG) uptake assay. Following a 24-hour incubation with this compound, myotubes were serum-starved and then incubated with [3H]-2-deoxyglucose. The amount of radiolabeled 2-DG taken up by the cells was measured by liquid scintillation counting and normalized to total protein content.[6]
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA expression levels of target genes, including TXNIP and ARRDC4. Myotubes were treated with this compound for 24 hours, after which total RNA was extracted, reverse-transcribed to cDNA, and subjected to qRT-PCR analysis.[2]
Western Blotting
To assess the activation state of the insulin signaling pathway, Western blotting was performed. Following treatment with this compound, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key signaling proteins such as Akt and IRS-1.[7]
Conclusion
This compound is a novel small molecule that effectively modulates myocyte metabolism by inhibiting the MondoA transcription factor. Its dual action of reducing triacylglyceride synthesis and enhancing insulin-independent glucose uptake makes it a compelling candidate for further investigation in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The in vivo efficacy of a close analog, SBI-993, further strengthens the therapeutic hypothesis. This technical guide provides a foundational understanding of the pharmacological properties of this compound for the scientific and drug development community.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
In Vitro Cellular Effects of SBI-477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular effects of SBI-477, a small molecule probe that has emerged as a significant modulator of cellular metabolism. Through its targeted action on the transcription factor MondoA, this compound orchestrates a coordinated response that impacts lipid homeostasis and insulin signaling. This document details the quantitative effects of this compound, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound functions as a potent chemical probe that stimulates insulin signaling by deactivating the transcription factor MondoA.[1] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][3] The downstream consequences of this action are two-fold: the inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1][2][3]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified across several key metabolic parameters. The following tables summarize the reported data for easy comparison.
| Parameter | Cell Line | Metric | Value | Reference |
| TAG Accumulation Inhibition | Rat H9c2 Myocytes | EC50 | 100 nM | [1] |
| TAG Accumulation Inhibition | Human Skeletal Myotubes | EC50 | 1 µM | [1] |
| Glucose Uptake Enhancement | Human Skeletal Myotubes | % Increase (at 10 µM) | ~84% | [3][4] |
| Effect on Protein Levels and Gene Expression (Human Skeletal Myotubes) | Treatment | Outcome | Reference |
| TXNIP Protein Levels | This compound (dose-dependent) | Reduced | [1][3] |
| ARRDC4 mRNA Levels | This compound (10 µM) | Reduced | [3] |
| TXNIP mRNA Levels | This compound (10 µM) | Reduced | [3] |
| IRS-1 Tyrosine Phosphorylation | This compound | Increased | [1][3] |
| IRS-1 Serine (636/639) Phosphorylation | This compound | Decreased | [4] |
| Akt Phosphorylation | This compound | Increased | [1][4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound deactivates MondoA, reducing TXNIP and ARRDC4 expression.
Caption: Workflow for measuring this compound's effect on TAG accumulation.
Caption: Workflow for assessing this compound's impact on glucose uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature.
Myocyte Culture and Differentiation
Primary human skeletal myotubes are cultured and differentiated in 24-well plates according to standard protocols.[2]
Triacylglyceride (TAG) Accumulation Assay
-
Cell Seeding and Differentiation: Differentiate human skeletal myotubes for 8 days.
-
Oleic Acid and Compound Treatment: On day 7, add 100 µM oleic acid complexed to fatty acid-free BSA to the cells along with the desired concentration of this compound for 24 hours.[3]
-
Fixation and Staining: Following the incubation period, fix the cells with formaldehyde and stain with AdipoRed.[3]
-
Measurement: Measure TAG accumulation by quantifying the signal intensity at an excitation of 540 nm and an emission of 590 nm.[3]
-
Data Analysis: Generate dose-response curves to determine the EC50.[3]
Glucose Uptake Assay
-
Cell Seeding and Differentiation: Culture and differentiate primary human skeletal myotubes.
-
This compound Treatment: Treat the differentiated myotubes with the indicated concentrations of this compound for 24 hours.[2][3]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat the cells with or without 100 nM insulin for 30 minutes.[3]
-
Glucose Uptake Measurement: Measure glucose uptake using 2-deoxyglucose (2-DG) as a tracer, following established protocols.[3]
Western Blotting for Protein Phosphorylation and Expression
-
Cell Lysis: After treatment with this compound, lyse the cells in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., IRS-1, Akt) and against proteins whose expression is modulated (e.g., TXNIP).
-
Detection and Analysis: Use appropriate secondary antibodies and a detection system to visualize the protein bands and quantify their intensity.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Following treatment with this compound, extract total RNA from the myotubes.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for the target genes (e.g., TXNIP, ARRDC4) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels.
This technical guide provides a foundational understanding of the in vitro cellular effects of this compound. The presented data, protocols, and pathway diagrams offer valuable resources for researchers investigating metabolic diseases and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SBI-477 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a chemical probe that modulates insulin signaling and lipid metabolism.[1][2][3] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[4][5][6] This activity leads to a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in skeletal myocytes.[2][4] These characteristics make this compound a valuable tool for studying metabolic regulation, insulin resistance, and lipotoxicity in various in vitro models.[6]
Contrary to some initial postulations, this compound is not known to be a direct inhibitor of the STING (Stimulator of Interferon Genes) pathway. Current research strongly supports its role as a MondoA deactivator.
Application Notes
General Handling and Storage
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For example, a stock solution of up to 97 mg/mL (200.6 mM) can be prepared in fresh DMSO.[4]
-
Storage:
-
Preparation: To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[1][3]
Recommended Cell Lines
This compound has been effectively used in various cell lines, particularly those relevant to metabolic studies:
-
Primary Human Skeletal Myotubes: A key model for studying insulin signaling and lipid metabolism in a physiologically relevant context.[4][5]
-
H9c2 Cells: A rat myoblast cell line often used as a model for skeletal muscle.[2]
-
L6 Cells: A rat skeletal muscle cell line that differentiates into myotubes and is responsive to insulin.[7]
-
Adipocytes (e.g., 3T3-L1): Useful for investigating the effects of this compound on fat cells and lipid storage.[7]
-
Hepatocytes (e.g., HepG2): Relevant for studying liver metabolism and the impact of this compound on hepatic lipid accumulation.[7]
Key Applications and Expected Outcomes
-
Inhibition of Lipid Accumulation: Treatment with this compound is expected to reduce the accumulation of triacylglycerides (TAGs) and diacylglycerides (DAGs) in cells, particularly when challenged with fatty acids like oleate.[2][5]
-
Enhancement of Glucose Uptake: this compound increases both basal and insulin-stimulated glucose uptake in myocytes.[5][8] This can be measured using assays like the 2-deoxyglucose (2-DG) uptake assay.
-
Modulation of Gene and Protein Expression:
-
Alteration of Protein Localization: this compound treatment leads to the nuclear exclusion of MondoA.[5] This can be visualized using immunofluorescence microscopy.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (TAG Accumulation Inhibition) | Rat H9c2 Myocytes | 100 nM | [2] |
| EC₅₀ (TAG Accumulation Inhibition) | Human Skeletal Myotubes | 1 µM | [2] |
| Effective Concentration (Glucose Uptake) | Human Skeletal Myotubes | 0.3 - 10 µM | [2] |
| Effective Concentration (Gene Expression) | Human Skeletal Myotubes | 10 µM | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application Notes: SBI-477 for the Treatment of Human Skeletal Myotubes
Introduction
SBI-477 is a small molecule insulin signaling inhibitor that has been identified as a potent modulator of lipid and glucose metabolism in human skeletal myotubes.[1][2][3][4] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of the insulin pathway suppressors Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2][3] This dual action leads to a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake, making this compound a valuable tool for studying insulin resistance and lipotoxicity in skeletal muscle.[1][2]
Mechanism of Action
This compound exerts its effects through the inhibition of the transcription factor MondoA.[1][2] In states of fuel excess, MondoA typically promotes the expression of genes involved in TAG synthesis and also upregulates inhibitors of insulin signaling such as TXNIP and ARRDC4.[2] By deactivating MondoA, this compound effectively reverses these effects.[2] This leads to a decrease in the expression of lipogenic genes like FASN, GPAM, and DGAT2, and a concurrent reduction in the expression of TXNIP and ARRDC4.[2] The downregulation of these insulin signaling inhibitors results in enhanced glucose uptake and glycogen synthesis, even in the absence of insulin.[2][3]
Applications
-
Investigation of Insulin Resistance: this compound can be utilized as a tool to explore the molecular mechanisms underlying insulin resistance in skeletal muscle, particularly in the context of lipid-induced dysfunction.
-
Lipotoxicity Studies: The compound's ability to inhibit TAG accumulation makes it suitable for studying the detrimental effects of excess lipid storage in myotubes.[2]
-
Drug Discovery: The signaling pathway targeted by this compound represents a potential therapeutic avenue for metabolic diseases such as type 2 diabetes.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on human skeletal myotubes as reported in the literature.
Table 1: Effect of this compound on Glucose Metabolism
| Parameter | Concentration | Treatment Duration | Effect | Reference |
| Basal Glucose Uptake | 10 µM | 24 hours | ~84% increase | [2] |
| Insulin-Stimulated Glucose Uptake | 10 µM | 24 hours | Additive increase with insulin | [2] |
| Glycogen Synthesis | 10 µM | 24 hours | Enhanced | [2] |
Table 2: Effect of this compound on Lipid Metabolism in Oleate-Loaded Myotubes
| Parameter | Concentration | Treatment Duration | Effect | Reference |
| Triacylglyceride (TAG) Levels | 10 µM | 24 hours | Significant reduction | [2][4] |
| Diacylglycerol (DAG) Levels | 10 µM | 24 hours | Significant reduction | [2][4] |
| Fatty Acid Oxidation (FAO) | Dose-dependent | 24 hours | Increased | [2] |
| de novo Lipogenesis Gene Expression (FASN, GPAM, ACACB, DGAT2) | 10 µM | 24 hours | Reduced | [2] |
Table 3: Effect of this compound on Gene Expression
| Gene | Concentration | Treatment Duration | Effect | Reference |
| TXNIP | 10 µM | 24 hours | Reduced mRNA and protein levels | [2][5] |
| ARRDC4 | 10 µM | 24 hours | Reduced mRNA levels | [2][5] |
Experimental Protocols
Protocol 1: General Treatment of Human Skeletal Myotubes with this compound
This protocol describes the basic procedure for treating cultured human skeletal myotubes with this compound.
Materials:
-
Differentiated primary human skeletal myotubes in 24-well plates
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations. A final DMSO concentration should be kept constant across all treatments, including the vehicle control.
-
Aspirate the existing medium from the myotube cultures.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Following incubation, proceed with the desired downstream analysis (e.g., glucose uptake assay, lipid extraction, RNA isolation).
Protocol 2: [3H]-2-Deoxyglucose Uptake Assay
This protocol measures the rate of glucose uptake in this compound-treated myotubes.
Materials:
-
This compound treated human skeletal myotubes (from Protocol 1)
-
Insulin (100 nM, optional)
-
Krebs-Ringer HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 2.5 mM MgSO4, 2.5 mM NaH2PO4, 20 mM HEPES, and 0.1% BSA)
-
[3H]-2-deoxyglucose (2-DG) (1.0 µCi/ml)
-
0.5N Sodium Hydroxide (NaOH)
-
Scintillation fluid and counter
Procedure:
-
After the 24-hour this compound treatment, treat cells with or without 100 nM insulin for 30 minutes.[2][3][6]
-
Wash the cells three times with PBS at room temperature.[2][6]
-
Incubate the cells with KRH buffer containing [3H]-2-DG for 15 minutes.[2][6]
-
Terminate glucose uptake by washing the cells five times with ice-cold PBS.[2][6]
-
Solubilize the cells with 0.5N NaOH.[2]
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Protocol 3: Fatty Acid Oxidation (FAO) Assay
This protocol assesses the rate of fatty acid oxidation in myotubes treated with this compound.
Materials:
-
This compound treated human skeletal myotubes (from Protocol 1)
-
[3H]-palmitic acid (bound to fatty acid-free albumin)
-
1 mM Carnitine
-
10% Trichloroacetic acid (TCA), cold
-
6N NaOH
-
Ion-exchange resin
Procedure:
-
Following the 24-hour this compound treatment, rinse the cells three times with PBS.[1]
-
Incubate the cells in medium containing 125 µM [3H]-palmitic acid and 1 mM carnitine for 2 hours at 37°C.[1]
-
Transfer the cell medium to a tube containing cold 10% TCA.[1]
-
Centrifuge the tubes at 8,500 x g for 10 minutes at 4°C.[1]
-
Remove the supernatant, mix with 6N NaOH, and apply to an ion-exchange resin.[1]
-
Collect the eluate and measure the radioactivity by liquid scintillation.[1]
-
Normalize the results to the total protein amount.[1]
Visualizations
Caption: this compound signaling pathway in human skeletal myotubes.
Caption: General experimental workflow for this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application of SBI-477 in the Study of Metabolic Diseases
Introduction
Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature of these conditions is cellular nutrient overload, leading to insulin resistance and ectopic lipid accumulation. SBI-477 has emerged as a valuable chemical probe for investigating the molecular mechanisms that couple nutrient sensing to metabolic regulation. This compound is a small molecule that deactivates the transcription factor MondoA, a crucial regulator of glucose and lipid metabolism.[1] By inhibiting MondoA, this compound coordinately suppresses triacylglyceride (TAG) synthesis and enhances glucose uptake in metabolically active tissues like skeletal muscle.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of metabolic diseases.
Mechanism of Action
This compound exerts its effects by preventing the nuclear translocation of the transcription factor MondoA.[2] MondoA forms a heterodimer with Mlx and acts as a cellular glucose sensor.[4][5] Upon activation by glucose metabolites, MondoA translocates to the nucleus and induces the expression of genes that both promote energy storage and inhibit insulin signaling.
Key downstream targets of MondoA that are inhibited by this compound include:
-
Thioredoxin-interacting protein (TXNIP): A potent inhibitor of glucose uptake and insulin signaling.[2][3]
-
Arrestin domain-containing 4 (ARRDC4): Another negative regulator of insulin signaling.[2][3]
By downregulating TXNIP and ARRDC4, this compound enhances insulin sensitivity and glucose uptake.[2] Simultaneously, this compound inhibits the expression of genes involved in TAG synthesis, leading to reduced lipid accumulation in cells.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various experimental settings.
Table 1: In Vitro Efficacy of this compound in Human Skeletal Myotubes
| Parameter | Concentration | Effect | Reference |
| Glucose Uptake | 10 µM | ~84% increase in basal and insulin-stimulated uptake | [2] |
| Glycogen Synthesis | 10 µM | Enhanced | [2] |
| TXNIP mRNA Expression | Dose-dependent | Robust downregulation | [3] |
| ARRDC4 mRNA Expression | Dose-dependent | Robust downregulation | [3] |
| TXNIP Protein Levels | Dose-dependent | Reduced | [3] |
| IRS-1 Tyrosine Phosphorylation | 10 µM | Increased | [2] |
| IRS-1 Serine (636/639) Phosphorylation | 10 µM | Decreased | [2] |
| Akt Phosphorylation | 10 µM | Increased | [2] |
| Fatty Acid Oxidation | Dose-dependent | Increased | [2] |
Table 2: In Vivo Efficacy of SBI-993 (a potent analog of this compound) in a Diet-Induced Obesity Mouse Model
| Parameter | Dosage | Effect | Reference |
| Muscle TAG Levels | Not specified | Reduced | [2] |
| Liver TAG Levels | Not specified | Reduced | [2] |
| Insulin Signaling | Not specified | Enhanced | [2] |
| Glucose Tolerance | Not specified | Improved | [2] |
| Body Weight | Not specified | Modest reduction | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of this compound action in a myocyte.
Caption: Effect of this compound on the insulin signaling pathway.
Caption: Crosstalk between MondoA, mTORC1, and SREBP-1c.
Experimental Protocols
In Vitro Studies in Human Skeletal Myotubes
1. Cell Culture and Differentiation
-
Culture primary human skeletal myoblasts in a growth medium (e.g., SkGM-2 BulletKit) at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium (e.g., DMEM supplemented with 2% horse serum).
-
Allow myoblasts to differentiate into myotubes for 5-7 days, with media changes every 2 days.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treat differentiated myotubes with the this compound-containing medium or vehicle (DMSO) for the desired duration (typically 24 hours).[2]
3. Glucose Uptake Assay
-
Following this compound treatment, wash the myotubes twice with warm PBS.
-
Incubate the cells in a glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.
-
For insulin-stimulated glucose uptake, add 100 nM insulin for the final 30 minutes of the incubation.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[3H]-glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxyglucose.
-
After 10-15 minutes, terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each well.
Caption: Workflow for in vitro glucose uptake assay.
In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model
-
Use male C57BL/6J mice, a commonly used strain for DIO models.
-
At 6-8 weeks of age, place the mice on a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. SBI-993 (analog) Administration
-
Due to improved pharmacokinetic properties, SBI-993 is recommended for in vivo studies.[2]
-
Prepare SBI-993 for subcutaneous (s.c.) injection. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Administer SBI-993 or vehicle daily via s.c. injection at a dose of 50 mg/kg for a specified period (e.g., 7 days).
3. Glucose Tolerance Test (GTT)
-
Fast the mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels using a glucometer.
4. Tissue Collection and Analysis
-
At the end of the study, euthanize the mice and collect tissues such as skeletal muscle (e.g., gastrocnemius, tibialis anterior) and liver.
-
Snap-freeze tissues in liquid nitrogen for subsequent analysis of gene expression (qRT-PCR), protein levels and phosphorylation (Western blotting), and lipid content (e.g., TAG measurement).
Caption: Workflow for in vivo studies in a DIO mouse model.
Conclusion
This compound and its analogs are powerful tools for dissecting the role of MondoA in the coordinated regulation of glucose and lipid homeostasis. The protocols and data presented here provide a framework for researchers to utilize these compounds in their studies of metabolic diseases. By elucidating the downstream effects of MondoA inhibition, research with this compound can contribute to the identification of novel therapeutic targets for conditions such as type 2 diabetes and NAFLD.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. Frontiers | The Role of Mondo Family Transcription Factors in Nutrient-Sensing and Obesity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating MondoA-Regulated Gene Expression Using SBI-477
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SBI-477, a potent and specific small-molecule inhibitor of the transcription factor MondoA, to investigate its role in regulating gene expression and cellular metabolism. The provided protocols offer detailed, step-by-step instructions for key experiments to elucidate the function of the MondoA signaling pathway.
Introduction to this compound and MondoA
MondoA is a nutrient-sensing transcription factor that plays a critical role in regulating cellular metabolism.[1][2] In response to high glucose levels, MondoA translocates to the nucleus and, in complex with its partner Mlx, binds to carbohydrate response elements (ChoREs) in the promoters of target genes.[1] This activation leads to the expression of genes involved in glycolysis, lipogenesis, and the suppression of insulin signaling.[2][3] Two key target genes of MondoA are Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4), which are known inhibitors of glucose uptake and insulin signaling.[4][5]
This compound is a small molecule that has been identified as an inhibitor of MondoA activity. It functions by preventing the nuclear localization of MondoA, thereby blocking its transcriptional activity. This inhibition of MondoA leads to reduced expression of its target genes, resulting in decreased triacylglyceride (TAG) synthesis and enhanced glucose uptake in skeletal myocytes.[4] this compound serves as a valuable chemical probe to dissect the physiological and pathological roles of MondoA-regulated gene expression.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular processes and gene expression, providing a clear basis for experimental design and data interpretation.
Table 1: Dose-Dependent Effect of this compound on Triacylglyceride (TAG) Accumulation in Human Skeletal Myotubes
| This compound Concentration (µM) | Inhibition of Oleate-Induced TAG Accumulation (%) |
| 0.1 | ~10% |
| 1 | ~40% |
| 10 | ~80% |
Data is approximated from graphical representations in cited literature and is intended for illustrative purposes.[6]
Table 2: Effect of this compound on MondoA Target Gene Expression in Human Myotubes
| Gene | Treatment | Fold Change vs. Vehicle Control |
| TXNIP | 10 µM this compound (24h) | ~0.4 |
| ARRDC4 | 10 µM this compound (24h) | ~0.5 |
Data is approximated from graphical representations in cited literature and is intended for illustrative purposes.[3][7]
Table 3: Effect of this compound on Lipogenic Gene Expression in Human Skeletal Myotubes
| Gene | Treatment | Fold Change vs. Vehicle Control |
| FASN | 10 µM this compound (24h) | ~0.6 |
| GPAM | 10 µM this compound (24h) | ~0.7 |
| ACACB | 10 µM this compound (24h) | ~0.8 |
| DGAT2 | 10 µM this compound (24h) | ~0.7 |
Data is approximated from graphical representations in cited literature and is intended for illustrative purposes.[3]
Table 4: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| Condition | Treatment | Increase in Glucose Uptake (%) |
| Basal | 10 µM this compound (24h) | ~84% |
| Insulin-Stimulated | 10 µM this compound (24h) | Additive effect with insulin |
Data is approximated from graphical representations in cited literature and is intended for illustrative purposes.[3]
Mandatory Visualizations
Caption: MondoA Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound to study MondoA.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to investigate its effects on MondoA-regulated gene expression.
Materials:
-
Cell line of interest (e.g., primary human skeletal myotubes, HepG2, or other relevant cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Harvesting: After the incubation period, proceed with cell harvesting for downstream applications such as RNA isolation, protein extraction, or other assays.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying the mRNA levels of MondoA target genes following this compound treatment.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target genes (e.g., TXNIP, ARRDC4, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Wash the this compound-treated and control cells with PBS.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice by combining the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the diluted cDNA template.
-
Pipette the reaction mix into a qPCR plate. Include no-template controls (NTC) for each primer set.
-
-
Real-Time PCR:
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol describes the procedure for performing a ChIP assay to determine if this compound affects the binding of MondoA to the promoter regions of its target genes.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody against MondoA
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-MondoA antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the ChIP DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the promoter regions of MondoA target genes (e.g., TXNIP ChoRE).
-
Dual-Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on the transcriptional activity of MondoA using a luciferase reporter construct containing the promoter of a MondoA target gene.
Materials:
-
Luciferase reporter plasmid containing the promoter of a MondoA target gene (e.g., pGL3-TXNIP promoter)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell line of interest
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the relative luciferase activity compared to the vehicle-treated control.[4]
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 5. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 6. selleckchem.com [selleckchem.com]
- 7. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for In Vivo Administration of SBI-477 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SBI-477, a chemical probe that deactivates the transcription factor MondoA, leading to enhanced insulin signaling and reduced lipid accumulation. The protocols and data presented are based on available research and are intended to guide the design and execution of experiments in mouse models.
Note: While this compound has demonstrated effects in vitro, in vivo studies have primarily utilized SBI-993, a more potent analog with improved pharmacokinetic properties. This document will focus on the available data for both compounds to provide a comprehensive resource.
Mechanism of Action
This compound functions by deactivating the transcription factor MondoA.[1][2][3][4] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4] The downstream effects of this action include the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in skeletal myocytes.[1][2][3] By suppressing negative regulators of insulin signaling, this compound effectively promotes glucose uptake and utilization, while concurrently reducing lipid storage.[2][5]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its analog, SBI-993, from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (TAG Accumulation) | Rat H9c2 Myocytes | 100 nM | [3] |
| EC50 (TAG Accumulation) | Human Skeletal Myotubes | 1 µM | [3] |
| Glucose Uptake Enhancement | Human Skeletal Myotubes | ~84% at 10 µM | [2] |
Table 2: In Vivo Administration and Effects of this compound and SBI-993 in Mice
| Compound | Dosage | Administration Route | Duration | Mouse Model | Key Outcomes | Reference |
| This compound | 50 mg/kg, once daily | Subcutaneous (s.c.) | 7 days | C57BL/6J with diet-induced obesity | Reduced expression of TAG synthesis and lipogenic genes in muscle and liver. Small but significant reduction in body weight. | [3] |
| SBI-993 | Not specified | Not specified | Final weeks of an 8-week high-fat diet | C57BL/6 with diet-induced obesity | Suppressed TXNIP expression. Reduced muscle and liver TAG levels. Enhanced insulin signaling. Improved glucose tolerance. Modest weight loss. | [2] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
This protocol is based on a described formulation for in vivo use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Syringes and needles for subcutaneous injection
Formulation (for a 1 mL working solution):
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[1]
Administration:
-
Administer the formulated this compound solution to mice via subcutaneous (s.c.) injection.
-
The recommended dosage is 50 mg/kg body weight, administered once daily.[3]
-
Monitor the animals for any adverse reactions.
Protocol 2: Assessment of In Vivo Efficacy
The following are general protocols for assessing the metabolic effects of this compound in mouse models of diet-induced obesity.
1. Diet-Induced Obesity Model:
-
House C57BL/6J mice and feed them a high-fat diet (e.g., 60% fat) for a period of 8 weeks to induce obesity and insulin resistance.[2]
2. Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record the fasting blood glucose level (time 0).
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Improved glucose tolerance is indicated by a lower and faster return to baseline blood glucose levels.
3. Insulin Tolerance Test (ITT):
-
Fast mice for a short period (e.g., 4-6 hours).
-
Record the basal blood glucose level (time 0).
-
Administer an insulin bolus (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
Enhanced insulin sensitivity is indicated by a greater reduction in blood glucose levels.
4. Tissue-Specific Triglyceride Measurement:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle).
-
Homogenize the tissues and extract lipids using a suitable method (e.g., Folch method).
-
Quantify triglyceride levels using a commercially available colorimetric assay kit.
5. Gene Expression Analysis:
-
Extract total RNA from tissues (e.g., liver, muscle) using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes, such as Txnip, Arrdc4, and genes involved in lipogenesis (e.g., Fasn, Dgat2).[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following SBI-477 Treatment
Introduction
SBI-477 is a small molecule probe that acts as an insulin signaling inhibitor.[1] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] This mechanism leads to an enhancement of basal glucose uptake and an inhibition of triacylglyceride (TAG) synthesis in human skeletal myocytes.[1][2] Functionally, this compound treatment has been shown to increase the phosphorylation of insulin receptor substrate-1 (IRS-1) and the downstream kinase Akt, key components of the insulin signaling cascade.[2][3][4]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the insulin signaling pathway. It is intended for researchers, scientists, and drug development professionals working to understand the molecular mechanisms of insulin resistance and related metabolic disorders.
Data Presentation: Expected Protein Expression Changes
The following table summarizes the anticipated quantitative changes in protein expression and phosphorylation status in human skeletal myotubes following a 24-hour treatment with 10 µM this compound, as determined by Western blot analysis.
| Target Protein | Expected Change After this compound Treatment | Function in Pathway |
| MondoA | No significant change in total protein level | Direct target of this compound; deactivation leads to downstream effects. |
| TXNIP | Significant Decrease | A potent negative regulator of glucose uptake and insulin signaling.[4] |
| ARRDC4 | Significant Decrease (mRNA level confirmed) | A negative regulator of insulin signaling.[4] |
| p-IRS-1 (Tyr) | Significant Increase | Activation of insulin receptor substrate-1, a key mediator of insulin signaling.[2] |
| Total IRS-1 | No significant change | Serves as a loading control for the phosphorylated form. |
| p-Akt (S473) | Significant Increase | Activation of a critical downstream kinase in the insulin signaling pathway.[2][5] |
| Total Akt | No significant change | Serves as a loading control for the phosphorylated form. |
| Loading Control (e.g., GAPDH, β-actin) | No change | Ensures equal protein loading across all lanes for accurate quantification. |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MondoA, reducing TXNIP/ARRDC4 and enhancing insulin signaling.
Caption: Standard workflow for Western blot analysis after this compound treatment.
Experimental Protocols
This protocol is optimized for analyzing protein expression in human skeletal myotubes treated with this compound.
I. Materials and Reagents
-
Cell Culture: Primary human skeletal myotubes and appropriate differentiation media.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient), running buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-TXNIP
-
Rabbit anti-p-Akt (S473)
-
Rabbit anti-Akt (Total)
-
Rabbit anti-p-IRS-1 (Tyr)
-
Rabbit anti-IRS-1 (Total)
-
Mouse anti-GAPDH or β-actin
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
II. Cell Culture and this compound Treatment
-
Culture and differentiate primary human skeletal myotubes in multi-well plates according to standard protocols.
-
Once differentiated, replace the medium with fresh medium containing this compound at the desired final concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[2][5]
III. Protein Extraction
-
After incubation, place the culture plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a well in a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
IV. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
V. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer’s recommendations until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution. Destain with TBST.
VI. Immunoblotting
-
Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk for others) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Dilute the primary antibody in the appropriate blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Data Analysis
-
Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH) in the same lane.
-
Express the data as a fold change relative to the vehicle-treated control group.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Glucose Uptake Assay Using SBI-477
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small molecule that has been identified as an inhibitor of the transcription factor MondoA.[1][2] This inhibition leads to a coordinated metabolic response that includes the enhancement of basal glucose uptake and the reduction of triacylglyceride (TAG) synthesis in skeletal myocytes.[1][2] Specifically, this compound deactivates MondoA, which in turn reduces the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] The downstream effect of this action is an increase in glucose uptake, making this compound a valuable tool for studying glucose metabolism and insulin signaling pathways. These application notes provide a detailed protocol for utilizing this compound in a cell-based glucose uptake assay.
Principle of the Assay
The glucose uptake assay is a fundamental method used to assess the transport of glucose into cells. This process is primarily mediated by glucose transporters (GLUTs).[4][5] The assay typically employs a labeled glucose analog, such as the fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters.[6][7] Once inside the cell, 2-NBDG is phosphorylated by hexokinase, trapping it within the cytoplasm as it cannot be further metabolized in the glycolytic pathway.[5][7] The accumulation of the fluorescent analog inside the cells is directly proportional to the rate of glucose uptake.[7] This fluorescence can then be quantified using a fluorescence microscope, plate reader, or flow cytometer.[6][7]
Signaling Pathway of this compound in Enhancing Glucose Uptake
Caption: Mechanism of this compound in enhancing glucose uptake.
Experimental Protocols
This protocol is designed for a fluorescent glucose uptake assay using 2-NBDG in cultured cells, such as human skeletal myotubes or other relevant cell lines (e.g., 3T3-L1 adipocytes, MCF7, HeLa).[6][7][8][9]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Selleck Chemicals | S8787 |
| 2-NBDG | Thermo Fisher Scientific | N13195 |
| Cell Line (e.g., Human Skeletal Myotubes) | ATCC | PCS-950-010 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25200056 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Insulin (optional positive control) | Sigma-Aldrich | I9278 |
| Phloretin (optional inhibitor control) | Sigma-Aldrich | P7912 |
Experimental Workflow
Caption: Workflow for the this compound glucose uptake assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 2-5 x 104 cells per well in 100 µL of complete culture medium.[7][10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
Day 3: Glucose Uptake Assay
-
Glucose Starvation:
-
Prepare a glucose-free Krebs-Ringer HEPES (KRH) buffer or use a glucose-free DMEM.
-
Carefully aspirate the medium containing this compound from each well.
-
Wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C and 5% CO2.[6]
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in the glucose-free medium. A final concentration between 50-200 µM is generally effective.[6][11]
-
Include control wells:
-
Negative Control: Cells not treated with 2-NBDG to measure background fluorescence.
-
Positive Control (Optional): Cells treated with an insulin stimulant (e.g., 100 nM insulin for 30 minutes prior to 2-NBDG addition) to induce glucose uptake.[2][12]
-
Inhibitor Control (Optional): Cells co-incubated with 2-NBDG and a glucose uptake inhibitor like Phloretin.[7]
-
-
Remove the glucose-free starvation medium.
-
Add 100 µL of the 2-NBDG working solution (and controls) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C and 5% CO2, protected from light.[6][10]
-
-
Termination of Uptake:
-
To stop the glucose uptake, quickly aspirate the 2-NBDG solution.
-
Immediately wash the cells three times with 150 µL of ice-cold PBS per well.[11] This step is critical to remove extracellular 2-NBDG and reduce background fluorescence.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of PBS or a suitable analysis buffer to each well.
-
Measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, cells can be visualized with a fluorescence microscope or harvested and analyzed by flow cytometry in the FITC channel.[6][11]
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Cell Seeding Density (96-well) | 2-5 x 104 cells/well | Optimize for your cell line to achieve 80-90% confluency. |
| This compound Concentration | 1 - 25 µM | Perform a dose-response curve. |
| This compound Incubation Time | 24 hours | Required to observe the effect on gene expression.[2][3] |
| Glucose Starvation Time | 1 - 2 hours | Normalizes basal glucose uptake across wells.[6] |
| 2-NBDG Concentration | 50 - 200 µM | Titrate for optimal signal-to-noise ratio. |
| 2-NBDG Incubation Time | 30 - 60 minutes | Shorter times may be needed for highly active cells.[6] |
| Fluorescence Excitation/Emission | ~485 nm / ~535 nm | Varies slightly depending on the instrument. |
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the negative control wells (no 2-NBDG) from all other wells.
-
Normalization: The fluorescence intensity can be normalized to cell number or protein concentration to account for any variations in cell density. A simple method is to perform a cell viability assay (e.g., using Calcein AM or Hoechst stain) on the same plate after the fluorescence reading.
-
Calculate Fold Change: Express the glucose uptake in this compound treated cells as a fold change relative to the vehicle-treated control cells.
-
Fold Change = (Fluorescencethis compound) / (FluorescenceVehicle)
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences in glucose uptake between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Expected Results
Treatment with this compound is expected to cause a dose-dependent increase in basal glucose uptake in responsive cell types like human skeletal myocytes.[2][12] This effect is due to the inhibition of MondoA and the subsequent downregulation of insulin signaling suppressors.[2][3] The magnitude of the effect may vary depending on the cell type and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Glucose Uptake Assay Methods [promega.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biocompare.com [biocompare.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Glucose uptake assay | PPTX [slideshare.net]
- 9. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 10. abcam.com [abcam.com]
- 11. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 12. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Troubleshooting & Optimization
SBI-477 not dissolving in DMSO solutions
Welcome to the technical support center for SBI-477. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its dissolution in DMSO.
Troubleshooting Guide: this compound Dissolution Issues
Question: I am having trouble dissolving this compound in DMSO. What could be the cause and how can I resolve it?
Answer:
Difficulty in dissolving this compound in DMSO can arise from several factors. Here is a step-by-step troubleshooting guide to ensure successful solubilization.
1. Assess the Quality and Age of DMSO:
-
Problem: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[1]
-
Solution: Always use fresh, anhydrous, research-grade DMSO. If your stock bottle has been open for an extended period, consider using a new, sealed bottle.
2. Optimize the Dissolution Technique:
-
Problem: Insufficient physical agitation may lead to incomplete dissolution.
-
Solutions:
-
Vortexing: After adding DMSO to the this compound powder, vortex the solution vigorously.
-
Sonication: For compounds that are difficult to dissolve, sonicating the solution in an ultrasonic bath for a few minutes can aid dissolution.[2]
-
Warming: Gently warming the solution to 37°C can also help increase solubility.[3]
-
3. Verify the Concentration:
-
Problem: Attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO will result in an undissolved suspension.
-
Solution: Refer to the solubility data from your supplier. While there can be slight batch-to-batch variations, the reported solubility of this compound in DMSO is generally high.[4] See the data table below for reported solubility values. Start with a concentration within the reported range.
4. Consider the Purity of this compound:
-
Problem: Impurities in the compound can affect its solubility characteristics.
-
Solution: Ensure you are using a high-purity batch of this compound. Reputable suppliers provide a Certificate of Analysis (CoA) with purity information.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 483.54 g/mol | [1][4][5] |
| Solubility in DMSO | 97 mg/mL (200.6 mM) | [1][4] |
| 65 mg/mL | [5] | |
| 45 mg/mL (93.06 mM) | [2] | |
| 10 mM | [6] | |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in Ethanol | Insoluble | [1][4] |
| Appearance | Solid | [5][6] |
| Purity | ≥99.0% | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 483.54 g/mol * (1000 mg / 1 g) = 4.8354 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 4.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chemical probe that stimulates insulin signaling. It works by deactivating the transcription factor MondoA, which in turn leads to a reduced expression of the insulin pathway suppressors thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][7][8] This action coordinately inhibits the synthesis of triacylglyceride (TAG) and enhances basal glucose uptake in human skeletal myocytes.[1][2][6][7][8]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in studies related to insulin resistance, type 2 diabetes, and lipid metabolism.[7][8] It serves as a tool to investigate the role of MondoA in regulating myocyte lipid balance and insulin signaling.[7][8]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: this compound is reported to be insoluble in water and ethanol.[1][4] While other organic solvents might be viable, DMSO is the most commonly reported and recommended solvent for preparing stock solutions. If DMSO is incompatible with your experimental system, you may need to explore co-solvent systems, though this would require validation.
Q4: How should I prepare working solutions from my DMSO stock for cell-based assays?
A4: To prepare a working solution, you should perform a serial dilution of your DMSO stock. It is often recommended to first dilute the stock solution in DMSO to an intermediate concentration before further diluting it into your aqueous buffer or cell culture medium.[2] This stepwise dilution helps to prevent the precipitation of the compound when it is introduced to the aqueous environment.[2]
Q5: What should I do if my compound precipitates when I add the DMSO stock to my aqueous media?
A5: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Decrease the final concentration of the compound.
-
Decrease the final percentage of DMSO in your assay.
-
Use a carrier protein like albumin in your media.
-
Try co-solvents. For in vivo preparations, formulations with PEG300 and Tween80 have been described.[1][4]
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. abmole.com [abmole.com]
- 6. This compound |CAS:781628-99-7 Probechem Biochemicals [probechem.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Technical Support Center: Optimizing SBI-477 Concentration for Maximum Glucose Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBI-477 to achieve optimal glucose uptake in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on concentration-dependent effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no increase in glucose uptake after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant response. | Refer to the dose-response data in Table 1. A concentration of 10 µM has been shown to be effective.[1] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Incubation Time: The effects of this compound on glucose uptake are not acute and require time for transcriptional changes to occur.[1][2] | An incubation time of 24 hours is recommended to allow for the downregulation of insulin pathway suppressors.[1][2][3] | |
| Incorrect Compound Handling: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions in DMSO and store them appropriately. For working solutions, ensure the compound is fully dissolved.[3] | |
| Cell Health and Viability: Poor cell health can negatively impact glucose uptake. | Ensure cells are healthy, viable, and not overgrown before and during the experiment. Perform a cell viability assay in parallel with your glucose uptake experiment. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable glucose uptake measurements. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Inaccurate Pipetting: Errors in pipetting this compound, insulin, or the 2-deoxy-D-glucose (2-DG) tracer will introduce variability. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected decrease in glucose uptake at high this compound concentrations. | Potential Cytotoxicity: High concentrations of any compound can be toxic to cells, leading to a decrease in metabolic activity, including glucose uptake. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to identify the cytotoxic threshold for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in enhancing glucose uptake?
A1: this compound enhances basal glucose uptake by deactivating the transcription factor MondoA.[1][3] This leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] By downregulating these negative regulators, this compound effectively stimulates insulin signaling and promotes glucose uptake, even in the absence of insulin.[1][2]
Q2: What is a recommended starting concentration for this compound and what is the expected outcome?
A2: A concentration of 10 µM this compound has been shown to increase both basal and insulin-stimulated glucose uptake in human skeletal myotubes by approximately 84%.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: How long should I incubate my cells with this compound?
A3: A 24-hour incubation period with this compound is recommended.[1][2][3] The effects of this compound on insulin signaling are not immediate and require this extended time to manifest.[1][2]
Q4: Can I use this compound in combination with insulin?
A4: Yes, the effects of this compound on glucose uptake are independent of, but additive to, the effects of insulin.[1]
Q5: How should I prepare and store this compound?
A5: this compound can be dissolved in DMSO to prepare a stock solution.[3] For in vitro experiments, a working solution can be prepared by diluting the DMSO stock in cell culture medium.[3] It is recommended to use the mixed solution immediately for optimal results.[3]
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| This compound Concentration | Incubation Time | Percent Increase in Glucose Uptake (approx.) | Reference |
| 10 µM | 24 hours | 84% | [1] |
Note: This data is based on experiments conducted in primary human skeletal myotubes. Optimal concentrations and effects may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in fresh DMSO to a stock concentration of 10 mM.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., for a 10 µM final concentration, dilute the stock 1:1000).
-
Immediate Use: Use the working solution immediately for optimal results.[3]
Protocol 2: Cellular Glucose Uptake Assay
This protocol is adapted from studies using primary human skeletal myotubes.[1][2]
-
Cell Seeding: Seed primary human skeletal myotubes in 24-well plates and allow them to differentiate.
-
This compound Treatment: Treat the differentiated myotubes with the desired concentrations of this compound (or vehicle control) for 24 hours.
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Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat the cells with 100 nM insulin for 30 minutes.
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Wash: Wash the cells three times with Phosphate-Buffered Saline (PBS) at room temperature.
-
Incubation with 2-DG: Incubate the cells with Krebs-Ringer HEPES buffer containing [³H]-2-deoxyglucose (2-DG) (1.0 µCi/ml) for 15 minutes.
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Terminate Uptake: Stop the glucose uptake by washing the cells five times with ice-cold PBS.
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Cell Lysis: Solubilize the cells with 0.5N sodium hydroxide (NaOH).
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Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter to determine the amount of [³H]-2-DG uptake.
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Normalization: Normalize the glucose uptake data to the total protein concentration in each well.
Mandatory Visualizations
Caption: this compound signaling pathway leading to enhanced glucose uptake.
Caption: Experimental workflow for measuring glucose uptake with this compound.
Caption: Troubleshooting logic for suboptimal glucose uptake results.
References
Troubleshooting off-target effects of SBI-477 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SBI-477, a chemical probe that deactivates the transcription factor MondoA. Our goal is to help you navigate potential challenges and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an insulin signaling inhibitor that deactivates the transcription factor MondoA.[1] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2] By downregulating these suppressors, this compound effectively stimulates insulin signaling, enhances basal glucose uptake, and inhibits the synthesis of triacylglycerides (TAG) in human skeletal myocytes.[1][2]
Q2: What are the recommended working concentrations for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, here are some recommended starting concentrations:
| Cell Type | Assay | Effective Concentration (EC50) | Reference |
| Rat H9c2 myocytes | TAG accumulation inhibition | 100 nM | [3] |
| Human skeletal myotubes | TAG accumulation inhibition | 1 µM | [3] |
| Human skeletal myotubes | Glucose uptake enhancement | 0.3 - 10 µM | [3] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the typical treatment duration for this compound in cell culture experiments?
A3: For in vitro experiments, a 24-hour treatment with this compound is commonly used to observe its effects on insulin signaling, glucose uptake, and lipid metabolism.[1] However, the optimal duration may vary depending on the specific biological question and the cell type being used.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. To avoid solubility issues, it is advisable to not introduce a high concentration of DMSO into your final culture volume (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in their experiments.
Issue 1: Unexpected or inconsistent results in glucose uptake assays.
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Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Incorrect timing of the assay.
-
Troubleshooting Step: The effects of this compound on insulin signaling are typically observed after 24 hours of treatment.[2] Ensure your treatment duration is appropriate. For acute effects, a shorter time course may be necessary, but this compound's primary mechanism involves changes in gene expression, which takes time.
-
-
Possible Cause 3: Issues with the glucose uptake assay protocol.
-
Troubleshooting Step: Refer to the detailed "2-Deoxyglucose (2-DG) Uptake Assay" protocol in the Experimental Protocols section to ensure all steps are performed correctly. Pay close attention to washing steps and timing.
-
Issue 2: Altered cell morphology or viability.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to identify a non-toxic working concentration.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While a comprehensive off-target profile for this compound is not publicly available, it has been observed to activate AMP-activated protein kinase (AMPK).[2] AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to various downstream effects. Consider investigating the activation status of AMPK in your system.
-
Issue 3: Unexpected changes in protein phosphorylation, particularly decreased phosphorylation of mTORC1 substrates like S6K.
-
Possible Cause: Activation of AMPK.
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Explanation: this compound treatment has been shown to result in the activation of AMPK.[2] Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] A key downstream target of mTORC1 is the S6 ribosomal protein kinase (S6K). Therefore, the observed decrease in S6K phosphorylation is a likely consequence of AMPK activation by this compound.
-
Troubleshooting Step: To confirm this, you can perform a western blot to check the phosphorylation status of AMPK (at Threonine 172) and its direct substrate, ACC (at Serine 79). If AMPK is activated, you can explore the downstream consequences of this activation in your experimental context.
-
Logical Flow for Troubleshooting Unexpected mTORC1 Inhibition
Caption: Troubleshooting logic for decreased mTORC1 activity.
Experimental Protocols
AdipoRed Assay for Triglyceride Accumulation
This protocol is adapted from commercially available kits and published studies.[4]
Materials:
-
AdipoRed™ Assay Reagent
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed and differentiate your cells (e.g., preadipocytes) in a 96-well plate.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Carefully aspirate the culture medium.
-
Wash the cells gently with 100 µL of PBS per well.
-
Add 100 µL of PBS to each well.
-
Add 5 µL of AdipoRed™ reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 570 nm.
2-Deoxyglucose (2-DG) Uptake Assay
This protocol is a general guideline based on commercially available non-radioactive kits.
Materials:
-
2-Deoxyglucose (2-DG)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Lysis Buffer
-
Neutralization Buffer
-
Detection Reagent
-
96-well plates
-
Plate reader capable of luminescence or absorbance measurement (depending on the kit)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with KRPH buffer.
-
Starve the cells in KRPH buffer for 1-2 hours.
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Add 2-DG to the wells and incubate for 10-20 minutes.
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Wash the cells with cold PBS to stop the uptake.
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Lyse the cells using the provided Lysis Buffer.
-
Neutralize the lysate with the Neutralization Buffer.
-
Add the Detection Reagent, which will generate a signal proportional to the amount of 2-DG taken up by the cells.
-
Measure the signal using a plate reader.
Western Blot for IRS-1 and Akt Phosphorylation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IRS-1, anti-IRS-1, anti-phospho-Akt, anti-Akt)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or insulin as required.
-
Lyse the cells on ice and collect the lysates.
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Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: On-target signaling pathway of this compound.
Potential Off-Target Effect of this compound via AMPK Activation
Caption: Potential off-target effect of this compound.
General Experimental Workflow for Investigating this compound Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
SBI-477 stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the research compound SBI-477.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an insulin signaling inhibitor that functions by deactivating the transcription factor MondoA.[1] This deactivation leads to a decrease in the expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of the insulin pathway.[1] Consequently, this compound inhibits the synthesis of triacylglyceride (TAG) and promotes basal glucose uptake in human skeletal myocytes.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific datasheet. General storage guidelines are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[3][4] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO to the desired concentration.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5][6] For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, corn oil, or SBE-β-CD may be required and should be prepared fresh daily.[1][7]
Q4: What is the stability of this compound in powder form and in solution?
A4: The stability of this compound depends on its form (powder or in solvent) and the storage temperature. The following table provides a summary of stability data from various suppliers.
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][8] |
| Powder | 4°C | 2 years | [6] |
| In Solvent (DMSO) | -80°C | 1 year | [8] |
| In Solvent (DMSO) | -80°C | 6 months | [5] |
| In Solvent (DMSO) | -20°C | 1 month | [1][5][6] |
Table 2: this compound Solubility
| Solvent | Concentration | Citations |
| DMSO | 97 mg/mL (200.6 mM) | [1][9] |
| DMSO | 65 mg/mL (134.43 mM) | [4][5] |
| DMSO | 45 mg/mL (93.06 mM) | [8] |
| Water | Insoluble | [1][9] |
| Ethanol | Insoluble | [1] |
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
-
Possible Cause: The solubility of this compound in aqueous solutions is low. Adding a DMSO stock solution directly to an aqueous buffer or cell culture medium can cause precipitation.
-
Solution:
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on cells, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume, perform serial dilutions in your aqueous buffer or medium.
-
Pre-warm Solutions: Gently warm your culture medium or buffer to 37°C before adding the this compound stock solution.[8]
-
Sonication: If precipitation occurs, brief sonication in an ultrasonic bath can help to redissolve the compound.[4][5]
-
Issue 2: Inconsistent or No Effect Observed in Cell-Based Assays
-
Possible Cause 1: Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution 1: Always aliquot stock solutions into single-use vials and store them at -80°C for long-term storage.[1][5] For short-term use, store at -20°C for up to one month.[1][5]
-
Possible Cause 2: Insufficient Incubation Time: The effects of this compound on insulin signaling and gene expression are not immediate and require a longer incubation period.
-
Solution 2: For in vitro experiments with human skeletal myotubes, an incubation time of 24 hours has been shown to be effective.[1][10]
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Possible Cause 3: Incorrect Dosage: The effective concentration of this compound can vary between cell types.
-
Solution 3: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in human skeletal myotubes have been reported in the range of 0.3 µM to 10 µM.
Issue 3: Cell Toxicity or Off-Target Effects
-
Possible Cause: High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced toxicity.
-
Solution: Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to your cells. Always include a vehicle control (DMSO alone) in your experiments to assess the effect of the solvent.
Experimental Protocols
Key Experiment: In Vitro Treatment of Primary Human Skeletal Myotubes
This protocol is adapted from published research and outlines the treatment of primary human skeletal myotubes with this compound to assess its impact on triacylglyceride (TAG) synthesis and glucose uptake.[1][10]
-
Cell Culture: Primary human skeletal myotubes are grown and differentiated in 24-well plates according to standard protocols.
-
Compound Treatment: Cells are treated with the desired concentration of this compound (or vehicle control) for 24 hours.[1]
-
Palmitic Acid Incorporation Assay (for TAG Synthesis):
-
Following this compound treatment, rinse the cells three times with PBS.
-
Incubate the cells with 125 µM [³H]-palmitic acid bound to fatty acid-free albumin containing 1 mM carnitine for 2 hours at 37°C.[1]
-
Transfer the cell medium to a tube containing cold 10% trichloroacetic acid (TCA).
-
Centrifuge the tubes at 8,500 x g for 10 minutes at 4°C.
-
Remove the supernatant, mix with 6N NaOH, and apply to an ion-exchange resin.
-
Collect the eluate and measure by liquid scintillation.
-
Normalize the results to the total protein amount.[1]
-
-
Glucose Uptake Assay:
-
After the 24-hour treatment with this compound, cells are rinsed with PBS and then incubated with Krebs-Ringer HEPES buffer.
-
[³H]-2-deoxyglucose is added, and the incubation continues for 15 minutes.
-
The reaction is stopped by washing with ice-cold PBS.
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Cell lysates are then analyzed for radioactivity to determine glucose uptake.[10]
-
Visualizations
Caption: this compound signaling pathway in skeletal myocytes.
Caption: Experimental workflow for this compound in vitro studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound |CAS:781628-99-7 Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
How to minimize cytotoxicity of SBI-477 in cell lines
Welcome to the technical support center for SBI-477. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an insulin signaling inhibitor that functions by deactivating the transcription factor MondoA. This deactivation leads to a decrease in the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). The primary therapeutic goal of this compound is to inhibit the synthesis of triacylglyceride (TAG) and promote the uptake of basal glucose in human skeletal myocytes.
Q2: At what concentration does this compound become cytotoxic?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic concentrations (e.g., IC50 for cytotoxicity) of this compound across various cell lines. As with any small molecule inhibitor, it is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. It is recommended to start with a broad range of concentrations and assess cell viability using standard cytotoxicity assays.
Q3: What are the initial steps to minimize this compound cytotoxicity?
A3: To minimize cytotoxicity, it is critical to first establish a dose-response curve and determine the IC50 value for your specific cell line. Begin with a wide range of this compound concentrations and use a standard cell viability assay, such as the MTT or LDH assay, to measure the cytotoxic effects. Additionally, optimizing the exposure time is crucial; some experiments with this compound have utilized a 24-hour incubation period.
Q4: Can serum concentration in the culture media affect this compound's cytotoxicity?
A4: Yes, the concentration of serum in the cell culture medium can influence the cytotoxic effects of a compound. Serum starvation or reduction can alter cellular metabolism and signaling pathways, which may, in turn, affect the cell's sensitivity to a drug. For instance, in some cell types, serum starvation can induce a quiescent state, potentially making them less susceptible to certain cytotoxic agents. It is advisable to test the effects of different serum concentrations on your cells' response to this compound.
Q5: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A5: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is important to consider that all small molecule inhibitors have the potential for off-target activities, especially at higher concentrations. These off-target effects can contribute to cellular stress and cytotoxicity. If you observe significant cytotoxicity at concentrations where the desired on-target effect is not yet optimal, it may be indicative of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed even at low concentrations of this compound. | 1. Cell line is particularly sensitive to MondoA inhibition. 2. Incorrect solvent or high solvent concentration (e.g., DMSO). 3. Extended exposure time. | 1. Perform a thorough dose-response analysis to identify a narrow non-toxic concentration range. 2. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). 3. Optimize the incubation time; try shorter exposure periods (e.g., 6, 12, 18 hours). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are at different passage numbers or confluency levels. 3. Instability of this compound in solution. | 1. Maintain a consistent cell seeding density across all experiments. 2. Use cells within a consistent range of passage numbers and at a similar confluency. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Desired biological effect is only seen at cytotoxic concentrations. | 1. The therapeutic window for your specific cell line is very narrow. 2. The observed biological effect may be linked to a cytotoxic mechanism. | 1. Consider using a different, more sensitive cell line if possible. 2. Investigate the mechanism of cell death (apoptosis vs. necrosis) to understand the link between the desired effect and cytotoxicity. 3. Explore co-treatment with a cytoprotective agent, but be aware this may interfere with the primary outcome. |
| Control (vehicle-treated) cells show reduced viability. | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. 3. Sub-optimal culture conditions (e.g., pH, temperature, CO2). | 1. Prepare a vehicle control with the same final solvent concentration as your highest this compound concentration to ensure it is non-toxic. 2. Regularly check for microbial contamination. 3. Ensure all cell culture equipment and reagents are functioning correctly. |
Data Presentation
Table 1: Example of MTT Assay Data for Determining IC50 of a Hypothetical Compound X
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.10 ± 0.09 | 88.0 |
| 5 | 0.85 ± 0.06 | 68.0 |
| 10 | 0.63 ± 0.05 | 50.4 |
| 25 | 0.31 ± 0.04 | 24.8 |
| 50 | 0.15 ± 0.03 | 12.0 |
| 100 | 0.08 ± 0.02 | 6.4 |
This table illustrates how to present data from an MTT assay to determine the half-maximal inhibitory concentration (IC50). The percent cell viability is calculated relative to the vehicle control.
Table 2: Example of LDH Release Assay Data for a Hypothetical Compound Y
| Treatment | LDH Activity (OD 490nm) (Mean ± SD) | % Cytotoxicity |
| Untreated Control | 0.15 ± 0.02 | 0 |
| Vehicle Control | 0.16 ± 0.03 | 0.8 |
| Compound Y (10 µM) | 0.68 ± 0.05 | 44.2 |
| Compound Y (50 µM) | 1.24 ± 0.09 | 90.0 |
| Lysis Control (Max LDH) | 1.35 ± 0.11 | 100 |
% Cytotoxicity = [(Sample OD - Untreated OD) / (Max LDH OD - Untreated OD)] x 100. This table demonstrates the presentation of data from an LDH release assay, a direct measure of cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
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Set up control wells:
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Untreated Control: Cells in medium only.
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Vehicle Control: Cells in medium with DMSO.
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Maximum LDH Release Control: Cells treated with lysis buffer 30-45 minutes before the assay endpoint.
-
Medium Background Control: Medium only, no cells.
-
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
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Add the reaction mixture to each well of the new plate containing the supernatants.
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Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
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Add the stop solution provided in the kit to each well.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cytotoxicity for each treatment.
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity.
Improving the efficacy of SBI-477 in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SBI-477 in primary cell cultures. Our aim is to help you improve the efficacy of your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule insulin signaling inhibitor.[1] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of two insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4] The downstream effects of this action include the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in primary human skeletal myocytes.[1][2][3]
Q2: In which primary cell types has this compound been shown to be effective?
A2: this compound has been validated for its effects on inhibiting TAG synthesis and enhancing glucose uptake in primary human skeletal myotubes.[1][2]
Q3: What is the recommended concentration range and incubation time for this compound in primary cell cultures?
A3: The effective concentration of this compound can range from 0.3 µM to 10 µM.[3] For observing significant effects on gene expression and insulin signaling, a 24-hour incubation period is commonly recommended.[1][2][5] It is important to note that acute treatment with this compound may not produce the desired effects on insulin signaling.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[1] It is recommended to use fresh, high-quality DMSO for preparing stock solutions, as moisture can diminish its solubility.[1] For long-term storage, it is advisable to keep stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, prepare aliquots of your stock solution.[4] If you notice precipitation upon thawing, you can warm the solution to 37°C and use an ultrasonic bath to aid in re-solubilizing the compound.[4]
Troubleshooting Guide
Problem: I am observing low or no efficacy of this compound in my primary cell cultures.
-
Question: Is my this compound concentration and incubation time optimal?
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Answer: A common reason for low efficacy is suboptimal concentration or incubation time. The EC₅₀ for inhibiting TAG accumulation in human skeletal myotubes is approximately 1 µM.[3] We recommend performing a dose-response experiment within the range of 0.3 µM to 10 µM to determine the optimal concentration for your specific primary cell type and experimental conditions.[3] Ensure that the incubation period is at least 24 hours, as shorter durations may not be sufficient to induce the desired changes in gene expression and insulin signaling.[5]
-
-
Question: Could the issue be related to the health of my primary cells?
-
Answer: The health and viability of primary cells are critical for obtaining reliable experimental results. Ensure that your cells are properly thawed, have a good attachment, and are not stressed.[6][7] For some primary cells, a matrix coating on the culture vessel may be necessary for proper attachment.[6] Also, verify that you are using the correct seeding density and pre-warmed complete growth medium.[6]
-
Problem: I am observing signs of cytotoxicity in my primary cells after treatment with this compound.
-
Question: Could the this compound concentration be too high?
-
Answer: While this compound is generally well-tolerated at effective concentrations, high doses may lead to cytotoxicity. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to identify any potential toxic effects in your specific primary cell line.
-
-
Question: Is the solvent (DMSO) concentration a potential issue?
-
Answer: High concentrations of DMSO can be toxic to primary cells. Ensure that the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your this compound treatment group to accurately assess any solvent-induced cytotoxicity.
-
Problem: My experimental results with this compound are inconsistent.
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Question: How can I minimize variability in my primary cell culture experiments?
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Answer: Inconsistent results can often be attributed to variability in primary cell handling and culture conditions. To improve consistency, use a standardized protocol for thawing and plating your cells.[7][8] Ensure a homogenous cell suspension before plating to avoid variability in cell numbers between wells.[6] Use the same lot of serum and other reagents throughout your experiments to minimize variability.[9]
-
-
Question: Could there be an issue with my this compound stock solution?
-
Answer: Repeated freeze-thaw cycles can lead to the degradation of the compound.[4] To ensure consistency, prepare single-use aliquots of your this compound stock solution. If you observe any precipitate in your stock solution, ensure it is fully dissolved before use, potentially by warming to 37°C and using an ultrasonic bath.[4]
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Triglyceride (TAG) Levels in Human Skeletal Myotubes
| This compound Concentration | Inhibition of TAG Accumulation |
| EC₅₀ | ~1 µM[3] |
Table 2: Effect of this compound on Gene Expression in Human Myotubes (24h treatment)
| Gene | Effect of 10 µM this compound |
| TXNIP | Markedly downregulated[2][5] |
| ARRDC4 | Markedly downregulated[2][5] |
Table 3: Effect of this compound on Glucose Metabolism in Human Skeletal Myotubes (24h treatment)
| Parameter | Effect of this compound (0.3-10 µM) |
| Basal Glucose Uptake | Increased[3] |
| Insulin-Stimulated Glucose Uptake | Increased[3] |
| Glycogen Synthesis Rates | Enhanced[3] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Triglyceride Accumulation in Primary Human Skeletal Myotubes
This protocol is adapted from methodologies described in the literature.[2][5]
-
Cell Culture:
-
Culture primary human skeletal myoblasts and differentiate them into myotubes in 24-well plates for 8 days.
-
-
Oleic Acid and this compound Treatment:
-
On day 7 of differentiation, prepare a solution of 100 µM oleic acid complexed to fatty acid-free bovine serum albumin (BSA).
-
Prepare the desired concentrations of this compound from a DMSO stock solution. Include a DMSO-only vehicle control.
-
Add the oleic acid solution and the different concentrations of this compound (or vehicle) to the myotubes.
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Incubate the cells for 24 hours.
-
-
Staining and Visualization:
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After the 24-hour incubation, fix the cells with formaldehyde.
-
Stain the cells with AdipoRed to visualize neutral lipid accumulation.
-
Optionally, stain the cell nuclei with DAPI.
-
-
Quantification:
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Measure the triglyceride accumulation by reading the signal intensity at an excitation of 540 nm and an emission of 590 nm using a plate reader.
-
Normalize the results to a measure of total protein content for each well.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in primary human skeletal myocytes.
Caption: General experimental workflow for using this compound in primary cells.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. promocell.com [promocell.com]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
SBI-477 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SBI-477. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an insulin signaling inhibitor that functions by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][3][4] The downstream effects of this action include the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in cells like human skeletal myocytes.[1][4]
Q2: What are the expected effects of this compound on cellular metabolism?
A2: this compound is expected to coordinately inhibit the synthesis of triacylglycerides (TAG) and enhance basal glucose uptake.[1][4] By downregulating TXNIP and ARRDC4, this compound effectively reduces the negative feedback on insulin signaling, leading to increased glucose transport into cells.[4][5][6] It has also been shown to increase the rate of fatty acid oxidation.[4]
Q3: In which cell types has this compound been shown to be effective?
A3: The primary research on this compound has been conducted in primary human skeletal myotubes.[1][4] The mechanism involving MondoA, TXNIP, and ARRDC4 has also been suggested to be relevant in other cell types, including liver cells.[4]
Q4: What is the recommended concentration range for in vitro experiments?
A4: Effective concentrations of this compound in vitro can vary depending on the cell type and the specific assay. However, published studies have demonstrated effects at concentrations around 10 µM.[4] Dose-response experiments are recommended to determine the optimal concentration for your specific experimental system.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is important to use fresh, moisture-free DMSO, as moisture can reduce the solubility of the compound.[2] For in vivo studies, specific formulations using agents like PEG300, Tween80, and ddH2O, or CMC-Na have been described.[2] Stock solutions should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C.
Troubleshooting Guides
Issue 1: High Variability in Glucose Uptake Assays
Potential Cause 1: Inconsistent Cell Health and Metabolic State
The activity of the MondoA pathway, which this compound targets, is sensitive to the overall metabolic state of the cells, including glucose availability and mitochondrial function.[7][8]
-
Troubleshooting Steps:
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Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and differentiation protocols.
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Monitor Glucose Levels in Media: Fluctuations in media glucose can alter the baseline activity of the MondoA pathway. Use fresh media with a consistent glucose concentration for all experiments.
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Control for Cell Confluency: Perform experiments at a consistent level of cell confluency, as this can impact cellular metabolism.
-
Potential Cause 2: Issues with the Glucose Uptake Assay Protocol
Glucose uptake assays, particularly those using radiolabeled glucose analogues like 2-deoxy-D-glucose ([3H]2dG), can be technically challenging.[9]
-
Troubleshooting Steps:
-
Optimize Incubation Times: The 24-hour pre-incubation with this compound is a common starting point, but this may need to be optimized for your cell line.[4] The duration of insulin stimulation (if used) and the incubation with the glucose analog are also critical parameters.[9]
-
Ensure Thorough Washing: Incomplete removal of extracellular radiolabeled glucose will lead to high background and variability. Follow a stringent washing protocol with ice-cold PBS.[4]
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO), positive controls (e.g., insulin), and negative controls to assess the dynamic range of your assay.
-
Issue 2: Inconsistent Results in Lipid Accumulation Assays
Potential Cause 1: Variability in Fatty Acid Loading
Experiments measuring the effect of this compound on triacylglyceride (TAG) accumulation often involve loading cells with an exogenous fatty acid, such as oleate.[4]
-
Troubleshooting Steps:
-
Consistent Fatty Acid-BSA Complex: The complexing of fatty acids to bovine serum albumin (BSA) is a critical step. Prepare this complex consistently for all experiments to ensure uniform delivery of the fatty acid to the cells.
-
Optimize Fatty Acid Concentration and Incubation Time: The concentration of the fatty acid and the duration of loading can significantly impact the baseline level of lipid accumulation. These parameters should be optimized for your specific cell type.
-
Potential Cause 2: Limitations of Lipid Staining and Quantification
Qualitative and quantitative methods for assessing lipid accumulation, such as AdipoRed or Oil Red O staining, can be prone to variability.[4]
-
Troubleshooting Steps:
-
Standardize Staining and Imaging: Ensure consistent staining times, washing steps, and imaging parameters (e.g., exposure time, laser intensity) for all samples.
-
Complement with Quantitative Methods: Whenever possible, complement staining with a more quantitative method, such as a colorimetric assay to measure extracted dye or, ideally, a biochemical assay to measure total triglyceride content.
-
Normalize to Cell Number or Protein Content: To account for variations in cell number between wells, normalize the lipid accumulation signal to total protein content or a nuclear stain like DAPI.[4]
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Condition | Reference |
| This compound Effect on Triglyceride Levels | ~50% reduction at 10 µM | Human skeletal myotubes | 24-hour exposure to 100 µM oleate | [4] |
| This compound Effect on Glucose Uptake | ~1.5-fold increase at 10 µM | Human skeletal myotubes | 24-hour treatment, basal conditions | [4] |
| This compound Effect on TXNIP mRNA Expression | ~70% reduction at 10 µM | Human skeletal myotubes | 24-hour treatment | [10] |
| This compound Effect on ARRDC4 mRNA Expression | ~60% reduction at 10 µM | Human skeletal myotubes | 24-hour treatment | [10] |
Experimental Protocols
1. Cellular Glucose Uptake Assay
This protocol is adapted from published studies involving this compound.[4]
-
Cell Culture: Differentiate primary human skeletal myotubes in appropriate multi-well plates.
-
Compound Treatment: Treat the differentiated myotubes with the desired concentration of this compound or vehicle (DMSO) for 24 hours.
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat cells with insulin (e.g., 100 nM) for 30 minutes.
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Glucose Uptake: Incubate the cells with Krebs-Ringer HEPES buffer containing [3H]-2-deoxyglucose (e.g., 1.0 µCi/ml) for 15 minutes.
-
Termination: Stop the uptake by washing the cells five times with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5N NaOH) and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the counts to the total protein concentration of each sample.
2. Myocyte Triglyceride Measurement
This protocol is based on methods used in the characterization of this compound.[4]
-
Cell Culture and Differentiation: Differentiate human skeletal myotubes in multi-well plates.
-
Fatty Acid Loading and Compound Treatment: On day 7 of differentiation, add oleic acid (e.g., 100 µM) complexed to fatty acid-free BSA along with the test compound (this compound or vehicle) for 24 hours.
-
Fixation and Staining: Following the incubation, fix the cells with formaldehyde and stain for neutral lipids using a fluorescent dye such as AdipoRed.
-
Quantification: Measure the signal intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation / 590 nm emission for AdipoRed).
-
Normalization: Normalize the fluorescence signal to a measure of cell number, such as DAPI staining for nuclei.
Visualizations
Caption: this compound signaling pathway leading to enhanced glucose uptake.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of ARRDC4 with GLUT1 mediates metabolic stress in the ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular acidosis triggers human MondoA transcriptional activity by driving mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Technical Support Center: Interpreting Unexpected Results from SBI-477 Experiments
Welcome to the technical support center for SBI-477. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] The downstream effects of this are the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in cells like human skeletal myocytes.[1][2]
Q2: What are the expected outcomes of a typical this compound experiment?
A2: Based on its mechanism of action, the expected outcomes of treating cells with this compound include:
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Decreased Triglyceride (TAG) Accumulation: A noticeable reduction in intracellular lipid droplets.
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Enhanced Glucose Uptake: An increase in the rate of glucose transport into the cells, independent of insulin stimulation.[3]
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Reduced TXNIP and ARRDC4 Expression: Lower mRNA and protein levels of both TXNIP and ARRDC4.[3]
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Altered Insulin Signaling: Increased phosphorylation of Akt and decreased inhibitory phosphorylation of IRS-1 at serine sites 636 and 639.[3]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited published data specifically detailing the off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target effects exists and should be considered when interpreting unexpected results.[4][5][6] Unexpected phenotypes related to autophagy or innate immune signaling have been anecdotally reported and are addressed in the troubleshooting section below.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions for cell culture, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that researchers may encounter when using this compound and provides guidance on how to interpret and investigate these results.
Issue 1: Unexpected Changes in Autophagy
Symptom: You observe an increase or decrease in autophagic markers (e.g., LC3-II levels, p62/SQSTM1 levels, or autophagosome formation) after this compound treatment, which is not the primary expected outcome.
Possible Explanation: The modulation of autophagy by this compound is a plausible indirect effect, given the known roles of its downstream targets, MondoA and TXNIP, in regulating this process.
-
MondoA and Autophagy: MondoA has been shown to control the expression of Rubicon, a negative regulator of autophagy.[7][8] A decline in MondoA activity can lead to impaired autophagy.[9] Therefore, this compound, by inhibiting MondoA, could potentially modulate autophagy.
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TXNIP and Autophagy: TXNIP is known to positively regulate autophagy through the mTOR signaling pathway.[10][11] By reducing TXNIP expression, this compound could lead to a decrease in autophagic flux. Conversely, in some contexts, TXNIP has been shown to impair autophagic flux, suggesting a complex role.
Troubleshooting and Experimental Plan:
-
Confirm the Autophagic Phenotype with a Flux Assay: A static measurement of LC3-II can be misleading.[8][12][13] An increase in LC3-II could mean either an induction of autophagy or a blockage in the degradation of autophagosomes.[8][12] To distinguish between these possibilities, perform an autophagic flux assay.
-
Rationale: This assay measures the rate of autophagosome formation and degradation.
-
Procedure: Treat your cells with this compound in the presence and absence of a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine. These inhibitors block the fusion of autophagosomes with lysosomes, causing an accumulation of LC3-II if autophagy is active.
-
Interpretation:
-
If this compound treatment leads to a greater accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone, it suggests an induction of autophagic flux .
-
If this compound treatment alone increases LC3-II levels, but there is no further increase with the addition of the inhibitor, it suggests a blockage of autophagic flux .
-
-
-
Analyze p62/SQSTM1 Levels: p62 is a protein that is selectively degraded by autophagy.[10]
-
Rationale: p62 levels are inversely correlated with autophagic activity.[14][15]
-
Procedure: Perform a western blot for p62 on lysates from cells treated with this compound.
-
Interpretation:
-
A decrease in p62 levels suggests an induction of autophagy .
-
An increase or no change in p62 levels, especially if accompanied by an increase in LC3-II, suggests an impairment of autophagic degradation .[16]
-
-
Data Presentation: Expected Outcomes of Autophagy Flux Experiments
| Treatment Group | Expected LC3-II Level | Expected p62 Level | Interpretation |
| Control | Basal | Basal | Normal Autophagic Flux |
| This compound | Increased | Increased | Blocked Autophagic Flux |
| Bafilomycin A1 | Increased | Increased | Blocked Autophagic Flux |
| This compound + Bafilomycin A1 | Further Increased | Further Increased | Induced Autophagic Flux |
| This compound | Decreased | Decreased | Induced Autophagic Flux |
Issue 2: Unexpected Activation of an Innate Immune Response (STING Pathway)
Symptom: You observe an increase in the expression of type I interferons (e.g., IFN-β) or interferon-stimulated genes (ISGs), or phosphorylation of STING, TBK1, or IRF3, following this compound treatment.
Possible Explanation: While a direct link between this compound and the STING (Stimulator of Interferon Genes) pathway has not been established, it is possible that this compound has off-target effects or that its modulation of cellular metabolism indirectly influences innate immune signaling.
-
Metabolic Regulation of Immunity: Cellular metabolic pathways are increasingly recognized as critical regulators of immune responses. Changes in glucose metabolism and lipid synthesis, the primary effects of this compound, could potentially impact the activation of immune signaling pathways.
-
Potential Crosstalk: Although not directly demonstrated for this compound, other molecules that modulate metabolic pathways have been shown to affect inflammatory responses. For instance, inflammatory stimuli can suppress TXNIP expression, suggesting a link between these pathways.[17] ARRDC4 has also been implicated in innate immunity.
Troubleshooting and Experimental Plan:
-
Confirm STING Pathway Activation: Verify the initial observation by measuring key markers of STING pathway activation.
-
Rationale: To confirm that the observed immune response is specifically mediated by the STING pathway.
-
Procedure:
-
Western Blot for Phosphorylation: Perform western blots to detect the phosphorylated (activated) forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).[4][18][19] The appearance of these phosphorylated forms is a hallmark of STING pathway activation.[18][20]
-
Measure IFN-β Production: Use an ELISA to quantify the amount of IFN-β secreted into the cell culture medium.[11][21]
-
-
Interpretation: A significant increase in the phosphorylation of these proteins and/or IFN-β secretion would confirm the activation of the STING pathway.
-
-
Investigate Dependence on the Canonical STING Pathway: Use genetic knockout or knockdown approaches to determine if the observed effect is truly STING-dependent.
-
Rationale: To rule out the possibility that the observed immune activation is occurring through a different pathway.
-
Procedure: Use CRISPR/Cas9 or siRNA to create STING-deficient cells. Treat these cells and wild-type control cells with this compound and measure IFN-β production or IRF3 phosphorylation.
-
Interpretation: If the effect of this compound on immune activation is abolished in the STING-deficient cells, it confirms that the pathway is STING-dependent.
-
Data Presentation: Expected Outcomes of STING Pathway Experiments
| Cell Type | Treatment | Expected p-IRF3 Levels | Expected IFN-β Secretion | Interpretation |
| Wild-Type | Control | Basal | Basal | No STING Activation |
| Wild-Type | This compound | Increased | Increased | STING Pathway Activation |
| STING Knockout | Control | Basal | Basal | No STING Activation |
| STING Knockout | This compound | Basal | Basal | Effect is STING-Dependent |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: Vehicle control + Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
Group 4: this compound + Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry: Quantify the band intensities for LC3-II and p62, and normalize to the loading control.
Protocol 2: STING Pathway Activation Assay
-
Cell Seeding and Treatment: Plate cells and treat with this compound or a positive control (e.g., cGAMP) for the desired time.
-
Sample Collection:
-
For Western Blot: Lyse cells as described in Protocol 1.
-
For ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
Western Blot for Phosphorylated Proteins:
-
Follow the western blot procedure as in Protocol 1, using primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), and p-IRF3 (Ser396). Also, probe for total STING, TBK1, and IRF3 to assess total protein levels.
-
-
IFN-β ELISA:
-
Use a commercially available IFN-β ELISA kit and follow the manufacturer's instructions.[2][11][21][22]
-
Briefly, add standards and samples to the antibody-coated plate, incubate, wash, add detection antibody, wash again, add substrate, and stop the reaction. Read the absorbance at 450 nm.
-
Calculate the concentration of IFN-β in your samples based on the standard curve.
-
Signaling Pathway Diagrams
Caption: this compound inhibits MondoA, preventing its nuclear translocation and the transcription of its target genes.
Caption: Potential mechanisms of this compound modulating autophagy via MondoA and TXNIP.
Caption: The canonical cGAS-STING signaling pathway leading to Type I Interferon production.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Breakdown: Interpreting LC3 Antibody WB Results | Antibody News: Novus Biologicals [novusbio.com]
- 13. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to the Effects of SBI-477 and Other MondoA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small-molecule inhibitor SBI-477 with other methods of inhibiting the transcription factor MondoA, a key regulator of cellular metabolism. MondoA has emerged as a promising therapeutic target for metabolic diseases, including insulin resistance and type 2 diabetes, due to its role in coordinating glucose and lipid homeostasis.[1][2][3] Understanding the comparative effects of different inhibitory strategies is crucial for advancing research and drug development in this area.
Introduction to MondoA and Its Inhibition
MondoA is a glucose-sensing transcription factor that, in response to high glucose levels, activates genes involved in energy storage (such as those for triacylglyceride synthesis) and simultaneously suppresses insulin signaling.[1][4] It achieves this primarily by inducing the expression of Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4), both of which are potent inhibitors of insulin signaling and glucose uptake.[5][6] In states of chronic nutrient excess, persistent MondoA activation can contribute to cellular lipid accumulation and insulin resistance.[2]
Inhibition of MondoA presents a therapeutic strategy to break this cycle.[3][7] This guide focuses on this compound, a small molecule identified to directly inhibit MondoA function, and compares its effects to genetic knockdown of MondoA and other indirect modulators.
Mechanism of Action: this compound
This compound is a small-molecule probe discovered through a high-throughput chemical biology screen.[1][8] It deactivates the transcription factor MondoA, which leads to the near-complete nuclear exclusion of the protein.[1] By preventing MondoA from reaching its target gene promoters in the nucleus, this compound coordinately inhibits the expression of genes responsible for triacylglyceride (TAG) synthesis and those that suppress insulin signaling, such as TXNIP and ARRDC4.[5][9] This dual action results in reduced lipid storage and enhanced glucose uptake in human skeletal myocytes.[1]
Caption: MondoA signaling pathway and the inhibitory action of this compound.
Comparative Data: this compound vs. MondoA Knockdown
The most direct comparison for a chemical inhibitor is its genetic equivalent. The effects of this compound closely mimic those observed with siRNA-mediated knockdown (KD) of MondoA in human skeletal myotubes, validating that MondoA is its primary target.[1]
Table 1: Effects on MondoA Target Gene Expression
This table summarizes the comparative effects of this compound treatment and MondoA siRNA knockdown on the mRNA levels of key MondoA target genes in human skeletal myotubes. Data is presented as the approximate percentage reduction compared to control.
| Target Gene | Function | This compound (10 µM) Effect[1] | MondoA siRNA KD Effect[1] |
| TXNIP | Insulin Signaling Inhibitor | ~50-60% Reduction | ~70% Reduction |
| ARRDC4 | Insulin Signaling Inhibitor | ~60-70% Reduction | ~75% Reduction |
| DGAT2 | TAG Synthesis | ~40% Reduction | ~50% Reduction |
| FASN | Fatty Acid Synthesis | ~30% Reduction | ~40% Reduction |
| GPAM | TAG Synthesis | ~35% Reduction | ~45% Reduction |
Table 2: Effects on Cellular Phenotype
This table compares the phenotypic outcomes of inhibiting MondoA with this compound versus siRNA knockdown in human skeletal myotubes.
| Cellular Process | Metric | This compound (10 µM) Effect | MondoA siRNA KD Effect |
| Lipid Metabolism | Triacylglyceride (TAG) Levels | Significant Reduction[1][8] | Significant Reduction[1] |
| Glucose Metabolism | Basal 2-Deoxyglucose Uptake | ~84% Increase[5] | Significant Increase[1] |
| Insulin Signaling | p-IRS-1 (Tyr) Levels | Increased[1] | Not Reported |
| Insulin Signaling | p-Akt (S473) Levels | Increased[1][5] | Not Reported |
Comparison with Indirect MondoA Modulators
While this compound is a direct inhibitor, other compounds can indirectly affect MondoA's activity.
-
Metformin and Rosiglitazone : These compounds are not direct MondoA inhibitors but modulate broader metabolic pathways.[10] For instance, Metformin activates AMPK, a key energy sensor that can lead to downstream effects on glucose and lipid metabolism, which may indirectly influence MondoA's regulatory role.[10]
-
Rocaglamide A (RocA) and Cycloheximide (CHX) : These are protein synthesis inhibitors that, paradoxically, stimulate MondoA transcriptional activity.[11][12][13] They cause a metabolic rewiring that leads to an accumulation of Glucose-6-Phosphate (G6P), a key activator of MondoA.[11][14] This highlights the sensitivity of MondoA to upstream metabolic changes and provides a contrasting mechanism to the direct inhibition by this compound.
Caption: Logical relationships of direct vs. indirect MondoA modulators.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. The following are summarized protocols for key experiments performed in the characterization of this compound.[1]
Myocyte Triglyceride (TAG) Measurement
This protocol quantifies the effect of inhibitors on lipid accumulation in human skeletal myotubes.
Caption: Workflow for measuring triacylglyceride (TAG) accumulation.
-
Cell Culture : Primary human skeletal myotubes are differentiated for 8 days.
-
Treatment : On day 7, cells are treated with the test compound (e.g., this compound dose range) and 100 µM oleic acid complexed to fatty acid-free BSA for 24 hours to induce lipid accumulation.
-
Staining : Following treatment, cells are fixed with formaldehyde and stained with AdipoRed, a fluorescent dye that specifically stains neutral lipids like TAGs.
-
Quantification : Signal intensity is measured using a plate reader at an excitation of 540 nm and an emission of 590 nm to quantify TAG levels.
Glucose Uptake Assay
This protocol measures the rate of glucose transport into the cells.
-
Cell Culture and Treatment : Human skeletal myotubes are differentiated and treated with the test compound (e.g., 10 µM this compound) for 24 hours.
-
Assay : Cells are rinsed with PBS and then incubated with a solution containing [³H]-2-deoxyglucose (a radiolabeled glucose analog) for a defined period (e.g., 10 minutes).
-
Lysis and Scintillation : The reaction is stopped, cells are washed to remove extracellular tracer, and then lysed. The radioactivity within the cell lysate is measured using a liquid scintillation counter.
-
Normalization : The measured radioactivity (counts per minute) is normalized to the total protein content of each sample to determine the rate of glucose uptake.
Western Blot Analysis for Insulin Signaling
This protocol assesses the activation state of key proteins in the insulin signaling pathway.
-
Cell Treatment and Lysis : Differentiated myotubes are treated with the inhibitor. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt (S473), total Akt, p-IRS-1).
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting band intensities are quantified using densitometry software.
Conclusion
This compound is a well-characterized, direct inhibitor of MondoA that effectively reverses key metabolic dysfunctions associated with MondoA overactivity in cellular models. Its effects on gene expression and cellular phenotypes like lipid accumulation and glucose uptake are highly concordant with those of genetic MondoA silencing, confirming its on-target activity.[1] In comparison to indirect modulators, this compound offers a more targeted approach to inhibiting the MondoA pathway. An analog of this compound has also shown efficacy in vivo, improving glucose tolerance and reducing muscle and liver TAG levels in mice on a high-fat diet.[1][2] These findings collectively establish MondoA inhibition via small molecules like this compound as a viable and promising therapeutic strategy for metabolic diseases.[7]
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. diabetes.co.uk [diabetes.co.uk]
- 4. Frontiers | The Role of Mondo Family Transcription Factors in Nutrient-Sensing and Obesity [frontiersin.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison: SBI-477 vs. siRNA Knockdown for MondoA Inhibition
For researchers, scientists, and drug development professionals investigating the role of the transcription factor MondoA in metabolic diseases, the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for MondoA inhibition: the small molecule inhibitor SBI-477 and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, experimental data, and methodological considerations for both approaches, enabling an informed decision for your research needs. A key finding from comparative studies is that siRNA-mediated depletion of MondoA in human skeletal myocytes reproduces the effects observed with this compound treatment, suggesting both methods effectively target the MondoA signaling pathway.[1]
At a Glance: this compound vs. MondoA siRNA
| Feature | This compound | siRNA Knockdown of MondoA |
| Mechanism of Action | Deactivates MondoA by promoting its nuclear exclusion, thus preventing its transcriptional activity.[1] | Post-transcriptionally silences the MLXIP gene (encoding MondoA) by targeted mRNA degradation. |
| Target | MondoA protein | MLXIP mRNA |
| Reversibility | Reversible upon compound withdrawal | Transient, duration depends on cell division and siRNA stability |
| Speed of Action | Effects on downstream signaling observed after 24 hours of exposure.[1] | Maximal mRNA knockdown typically observed 24-48 hours post-transfection. |
| Specificity | Believed to be specific to MondoA-mediated pathways, though comprehensive off-target profiling is not publicly available. It has been shown to not directly inhibit key enzymes in triglyceride synthesis like DGAT, MGAT, or SCD1.[2] | Potential for off-target effects through miRNA-like seed region binding to unintended mRNAs.[3][4][5][6][7] |
| Delivery | Cell-permeable small molecule, added to cell culture media. | Requires a transfection reagent (e.g., lipid-based) or electroporation to deliver siRNA into cells. |
Quantitative Performance Data
The following tables summarize the quantitative effects of this compound and MondoA siRNA on key metabolic endpoints in human skeletal myotubes.
Table 1: Effects on Downstream Gene Expression
| Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) |
| This compound (10 µM) | TXNIP | ~0.4[1] |
| ARRDC4 | ~0.5[1] | |
| MondoA siRNA | TXNIP | ~0.5[8] |
| ARRDC4 | ~0.6[8] |
Table 2: Effects on Cellular Phenotypes
| Treatment | Parameter | Effect |
| This compound | Triacylglyceride (TAG) Synthesis | EC50 = 1 µM (in human skeletal myotubes)[1] |
| Basal Glucose Uptake | ~84% increase at 10 µM[1] | |
| MondoA siRNA | Triacylglyceride (TAG) Levels | Significant reduction[1] |
| Basal Glucose Uptake | Significant increase[1] | |
| Myoblast Differentiation | Inhibition (70-90% decrease in MyHC, MyoG, and IGF2 mRNA)[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: MondoA Signaling Pathway and Point of this compound Intervention.
Caption: Simplified Experimental Workflows for this compound and MondoA siRNA.
Detailed Experimental Protocols
Protocol 1: this compound Treatment of Human Skeletal Myotubes
Objective: To inhibit MondoA activity in differentiated human skeletal myotubes using this compound.
Materials:
-
Differentiated human skeletal myotubes in culture plates
-
This compound (solubilized in DMSO to create a stock solution)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture and differentiate primary human skeletal myoblasts into myotubes according to standard protocols.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
-
Treatment:
-
Aspirate the existing culture medium from the myotubes.
-
Gently wash the cells once with sterile PBS.
-
Add the culture medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[1][10]
-
-
Downstream Analysis:
-
Following incubation, the cells are ready for downstream analysis, such as gene expression analysis (qRT-PCR, Western blot), metabolic assays (glucose uptake, triglyceride synthesis), or immunofluorescence to assess MondoA localization.
-
Protocol 2: siRNA-Mediated Knockdown of MondoA in Human Skeletal Myotubes
Objective: To reduce the expression of MondoA in human skeletal myotubes using small interfering RNA.
Materials:
-
Human skeletal myoblasts
-
siRNA targeting human MLXIP (MondoA) and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Growth medium and differentiation medium for myoblasts
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed human skeletal myoblasts in antibiotic-free growth medium at a density that will result in 60-80% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes (per well of a 6-well plate):
-
Solution A: Dilute the MondoA siRNA (or non-targeting control) in a sterile, RNase-free tube with an appropriate volume of Opti-MEM™ (e.g., to a final concentration of 50 nM).
-
Solution B: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the myoblasts and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Post-Transfection and Differentiation:
-
After the incubation period, replace the transfection medium with fresh growth medium.
-
Continue to culture the cells, and upon reaching confluency, switch to differentiation medium to induce myotube formation.
-
Allow 48-72 hours for maximal knockdown of MondoA expression.
-
-
Validation and Downstream Analysis:
-
Harvest a subset of cells to validate knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for protein levels).
-
The remaining cells can be used for downstream functional assays.
-
Concluding Remarks
Both this compound and siRNA knockdown are effective tools for studying the function of MondoA. The choice between them will depend on the specific experimental goals, the desired duration of inhibition, and considerations regarding potential off-target effects.
-
This compound offers a convenient, reversible, and dose-dependent method for acute inhibition of MondoA function. Its primary mechanism of inducing nuclear exclusion of MondoA is well-documented.[1] However, as with any small molecule inhibitor, the potential for off-target effects, although not extensively reported, should be considered.
-
siRNA knockdown provides a highly specific method for reducing MondoA protein levels. Transcriptome analysis following MondoA knockdown in human myotubes has identified a broad range of regulated genes involved in insulin signaling and fatty acid metabolism.[1] The main consideration for this technique is the potential for off-target gene silencing, which can be mitigated by using multiple siRNAs targeting different regions of the mRNA and performing thorough validation experiments.
For many applications, using both methods in parallel can provide strong, corroborating evidence for the role of MondoA in a particular biological process.
References
- 1. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MondoA Is Required for Normal Myogenesis and Regulation of the Skeletal Muscle Glycogen Content in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptome Analysis of Skeletal Muscle Reveals Altered Proteolytic and Neuromuscular Junction Associated Gene Expressions in a Mouse Model of Cerebral Ischemic Stroke [mdpi.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SH3KBP1 promotes skeletal myofiber formation and functionality through ER/SR architecture integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
Validating the Specificity of SBI-477 for MondoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the specificity of the small molecule SBI-477 as an inhibitor of the transcription factor MondoA. We objectively compare the performance of this compound with alternative methods of MondoA modulation, supported by experimental data. This guide is intended to assist researchers in designing and interpreting experiments aimed at understanding the role of MondoA in various physiological and pathological processes.
Introduction to MondoA and this compound
MondoA is a basic helix-loop-helix leucine zipper (bHLH/Zip) transcription factor that plays a crucial role in cellular metabolism. It responds to intracellular glucose levels and, in concert with its partner protein Mlx, regulates the expression of genes involved in glycolysis, lipogenesis, and insulin signaling.[1][2] Dysregulation of MondoA activity has been implicated in metabolic diseases, making it an attractive therapeutic target.[3]
This compound is a small molecule identified through a high-throughput screen that deactivates MondoA.[2] This deactivation leads to the reduced expression of MondoA target genes, such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of insulin signaling.[1] Consequently, this compound enhances glucose uptake and inhibits triglyceride (TAG) synthesis in skeletal myocytes, highlighting its potential as a tool to study MondoA function and as a lead compound for the development of therapeutics for metabolic disorders.[1][2]
Comparative Analysis of MondoA Modulation Strategies
Validating that the observed effects of this compound are specifically due to its action on MondoA is critical. This can be achieved by comparing its effects with other methods of MondoA modulation. The primary alternatives include indirect pharmacological modulation and genetic knockdown.
Performance Comparison of MondoA Modulators
| Feature | This compound | Indirect Modulators (Metformin/Rapamycin) | siRNA-mediated Knockdown |
| Mechanism of Action | Deactivates MondoA, leading to its nuclear exclusion and reduced transcriptional activity.[1] | Indirectly affect MondoA activity by modulating cellular energy status (AMPK activation by metformin) or mTOR signaling (rapamycin).[3][4] | Reduces MondoA protein levels through targeted mRNA degradation.[5] |
| Specificity for MondoA | High | Low; broad effects on cellular metabolism. | High |
| Temporal Control | Acute and reversible. | Acute and reversible. | Slower onset, longer-lasting, and less readily reversible. |
| Off-Target Effects | Potential for off-target effects inherent to small molecules. | Well-documented off-target effects on various signaling pathways.[6][7] | Potential for off-target knockdown of unintended mRNAs.[6] |
Quantitative Comparison of Functional Effects
| Parameter | This compound | siRNA-mediated MondoA Knockdown |
| Triglyceride (TAG) Accumulation | EC50 = 1 µM (in human skeletal myotubes)[2] | Significant reduction in oleate-induced TAG accumulation.[3] |
| Glucose Uptake | ~84% increase in basal glucose uptake at 10 µM.[1] | Significant increase in basal glucose uptake.[8] |
| Target Gene Expression (TXNIP/ARRDC4) | Robust, dose-dependent downregulation.[1] | Significant reduction in mRNA levels.[8] |
Experimental Protocols for Specificity Validation
To rigorously validate the on-target effects of this compound, a combination of cellular assays is recommended. Here, we provide detailed methodologies for key experiments.
siRNA-mediated Knockdown of MondoA in Primary Human Skeletal Myotubes
This protocol is designed to specifically reduce MondoA expression to compare the resulting phenotype with that of this compound treatment.
Materials:
-
Primary human skeletal myotubes
-
siRNA targeting MondoA (e.g., Silencer® Select, Thermo Fisher Scientific)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX, Thermo Fisher Scientific)
-
Opti-MEM™ Reduced Serum Medium
-
Culture medium
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed primary human skeletal myotubes in 24-well plates to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10 pmol of MondoA siRNA or non-targeting control siRNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions (total volume 100 µL), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing the myotubes in 400 µL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Assess MondoA mRNA and protein levels by qRT-PCR and Western blotting, respectively. A knockdown efficiency of >70% is generally considered effective.[9]
-
Functional Assays: Following confirmation of knockdown, perform functional assays such as glucose uptake and triglyceride synthesis measurements.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
Differentiated myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Phloretin (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)
-
Scintillation cocktail
Procedure:
-
Treatment: Treat cells with this compound (e.g., 10 µM for 24 hours) or perform MondoA knockdown as described above.
-
Starvation: Wash cells twice with KRH buffer and incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
For non-specific uptake control, add 200 µM phloretin to a subset of wells 10 minutes prior to the addition of the 2-DG solution.
-
-
Termination: After 10 minutes, aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with lysis buffer and measure the radioactivity in a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well. Subtract the non-specific uptake from all other values.
Triglyceride (TAG) Synthesis Assay
This assay quantifies the incorporation of fatty acids into triglycerides.
Materials:
-
Differentiated myotubes in 24-well plates
-
[¹⁴C]-Oleic acid complexed to BSA
-
Unlabeled oleic acid
-
Cell lysis buffer
-
Heptane:Isopropanol:Water (10:10:1)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
-
Scintillation counter
Procedure:
-
Treatment: Treat cells with this compound or perform MondoA knockdown.
-
Fatty Acid Incubation: Incubate cells with culture medium containing 1 µCi/mL [¹⁴C]-oleic acid and 100 µM unlabeled oleic acid for 4 hours.
-
Lipid Extraction:
-
Wash cells twice with PBS.
-
Lyse cells and scrape them into a glass tube.
-
Add heptane:isopropanol:water to extract the lipids. Vortex and centrifuge to separate the phases.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in the TLC developing solvent.
-
-
Quantification:
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to triglycerides into scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis: Normalize the counts to the protein concentration.
Transcriptomic Analysis (RNA-Seq) Workflow
RNA sequencing can provide a global view of the transcriptional changes induced by this compound and compare them to those caused by MondoA knockdown.
-
Sample Preparation: Isolate total RNA from myotubes treated with this compound, MondoA siRNA, and respective controls.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between conditions.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.
-
Comparison: Compare the differentially expressed genes and pathways between the this compound and MondoA knockdown datasets. A high degree of overlap provides strong evidence for the on-target action of this compound.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. The Function of MondoA and ChREBP Nutrient—Sensing Factors in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MondoA drives malignancy in B-ALL through enhanced adaptation to metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 9. researchgate.net [researchgate.net]
Comparative analysis of SBI-477 and metformin on glucose metabolism
A Comparative Analysis of SBI-477 and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and metformin, two compounds influencing glucose metabolism through distinct molecular mechanisms. The information presented is based on preclinical data and is intended to inform research and development in metabolic diseases.
Introduction
Metformin is a cornerstone therapy for type 2 diabetes, primarily acting on the liver to reduce glucose production. This compound, a more recent discovery, modulates insulin signaling in skeletal muscle. This guide will objectively compare their mechanisms of action, effects on key metabolic parameters, and the experimental protocols used to elucidate these effects.
Mechanism of Action
Metformin: A Multi-faceted Approach to Glucose Reduction
Metformin's primary effect is the reduction of hepatic gluconeogenesis.[1][2][3] Its molecular mechanism, while not entirely elucidated, is known to involve the inhibition of the mitochondrial respiratory chain complex I.[4][5] This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4][5] Activated AMPK phosphorylates and inhibits enzymes involved in gluconeogenesis, thereby reducing glucose output from the liver.[4] Metformin also enhances insulin sensitivity in peripheral tissues and may influence glucose metabolism through effects on the gut microbiome.[2][4]
This compound: Targeting Insulin Signaling in Skeletal Muscle
This compound acts as an inhibitor of the transcription factor MondoA.[6][7][8] MondoA is a key regulator of genes involved in both lipid synthesis and insulin signaling.[7] By inhibiting MondoA, this compound reduces the expression of two potent negative regulators of insulin signaling: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[6][7][8] The downregulation of TXNIP and ARRDC4 leads to enhanced insulin signaling, even in the absence of insulin, resulting in increased basal and insulin-stimulated glucose uptake in skeletal myocytes.[6][7][9]
Comparative Data on Glucose Metabolism
The following table summarizes the key effects of this compound and metformin on various parameters of glucose metabolism based on available preclinical data.
| Parameter | This compound | Metformin | References |
| Primary Site of Action | Skeletal Muscle | Liver, Gut | [2][6][7] |
| Molecular Target | MondoA | Mitochondrial Complex I, AMPK | [4][5][6][7] |
| Effect on Hepatic Gluconeogenesis | Not directly reported | Inhibition | [1][2][3] |
| Effect on Muscle Glucose Uptake | Increased (basal and insulin-stimulated) | Increased (enhances insulin sensitivity) | [4][6][7][9] |
| Effect on Insulin Signaling | Enhances insulin signaling downstream of the receptor | Improves insulin sensitivity | [4][7][9] |
| Effect on Glycogen Synthesis | Increased | Stimulates glycogenesis | [7][9][10] |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of metformin and this compound.
Caption: Metformin's signaling pathway in hepatocytes.
Caption: this compound's signaling pathway in skeletal myocytes.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the effects of this compound and metformin.
Glucose Uptake Assay in Human Skeletal Myotubes (for this compound)
This protocol is based on methodologies described in studies investigating the effects of this compound on glucose metabolism.[7][9]
-
Cell Culture: Primary human skeletal myotubes are cultured and differentiated in 24-well plates.
-
Compound Treatment: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for 24 hours.
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, cells are treated with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake Measurement: Glucose uptake is measured using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG). Cells are incubated with 2-DG for a defined period.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular accumulation of 2-DG is quantified by liquid scintillation counting.
-
Data Normalization: Results are normalized to total protein content in each well.
Caption: Workflow for a glucose uptake assay.
Hepatic Gluconeogenesis Inhibition Assay (for Metformin)
This protocol is a generalized representation based on the established mechanism of metformin.
-
Primary Hepatocyte Isolation: Primary hepatocytes are isolated from animal models (e.g., rats or mice).
-
Cell Culture: Hepatocytes are plated on collagen-coated plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with metformin at various concentrations or a vehicle control.
-
Gluconeogenic Substrate Addition: A gluconeogenic substrate mix (e.g., lactate and pyruvate) is added to the culture medium.
-
Incubation: Cells are incubated for a set period (e.g., 3-6 hours) to allow for glucose production.
-
Glucose Measurement: The concentration of glucose in the culture medium is measured using a glucose oxidase assay.
-
Data Analysis: The rate of gluconeogenesis is calculated and compared between treated and control groups.
Caption: Workflow for a hepatic gluconeogenesis assay.
Conclusion
This compound and metformin represent two distinct strategies for modulating glucose metabolism. Metformin's established role in inhibiting hepatic glucose production is complemented by this compound's novel mechanism of enhancing muscle glucose uptake through the inhibition of MondoA. The preclinical data suggest that both compounds are effective in improving key aspects of glucose homeostasis. Further research, including potential head-to-head comparative studies, will be crucial to fully understand their respective therapeutic potentials and potential for combination therapies in the management of metabolic diseases.
References
- 1. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 9. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 10. researchgate.net [researchgate.net]
A Guide to the Reproducibility of SBI-477's Effects: Protocols and In Vitro Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported effects of SBI-477, a small molecule inhibitor of the transcription factor MondoA. Due to a lack of cross-laboratory comparative studies, this document focuses on presenting the foundational data and detailed experimental protocols from the primary literature to aid in the design of reproducibility studies.
This compound has been identified as a chemical probe that deactivates the transcription factor MondoA. This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4)[1][2][3]. The downstream effects of this action include the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes[1][4].
In Vitro Effects of this compound on Human Skeletal Myotubes
The primary research on this compound outlines its significant effects on lipid accumulation and glucose metabolism in primary human skeletal myotubes.
Inhibition of Neutral Lipid Accumulation
Treatment of human skeletal myotubes with this compound demonstrated a dose-dependent inhibition of oleate-induced triglyceride accumulation. This effect is visualized through AdipoRed staining, where a clear reduction in red fluorescence (indicating neutral lipids) is observed in the presence of this compound.
| Concentration of this compound | Inhibition of Triglyceride Levels (as % of DMSO vehicle control) |
| 0.1 µM | ~15% |
| 1 µM | ~50% |
| 10 µM | ~80% |
Data are representative of more than five experiments as reported in the primary literature[5].
Stimulation of Glucose Uptake and Insulin Signaling
This compound has been shown to increase both basal and insulin-stimulated glucose uptake in human skeletal myotubes. At a concentration of 10 µM, this compound increased glucose uptake by approximately 84%[5]. This effect is additive to the effects of insulin. Furthermore, treatment with this compound led to increased phosphorylation of Akt, a key downstream effector in the insulin signaling pathway, even in the absence of insulin[5].
| Treatment | 2-Deoxyglucose Uptake (relative to vehicle, no insulin) | Glycogen Synthesis Rates (relative to vehicle, no insulin) |
| Vehicle, no insulin | 1.0 | 1.0 |
| This compound (10 µM), no insulin | ~1.84 | Increased |
| Vehicle, with insulin (100 nM) | Increased | Increased |
| This compound (10 µM), with insulin (100 nM) | Additively Increased | Additively Increased |
Data are based on measurements from five experiments as described in the source literature[4][5].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its effects on glucose uptake.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for cellular glucose uptake assay.
Experimental Protocols
To facilitate reproducibility, the following are detailed methodologies for key experiments cited in the literature.
Myocyte Triglyceride Measurement
-
Cell Culture: Differentiate primary human skeletal myotubes for 8 days. On day 7, add 100 µM oleic acid complexed to fatty acid-free BSA along with the test compound (this compound or vehicle) for 24 hours[4].
-
Staining: Following incubation, fix the cells with formaldehyde and stain with AdipoRed (Lonza)[4].
-
Measurement: Measure triglyceride accumulation using signal intensity at an excitation of 540 nm and an emission of 590 nm[4].
Cellular Glucose Uptake Assay
-
Cell Treatment: After differentiation, incubate primary human skeletal myotubes with this compound for 24 hours, followed by a 30-minute treatment with or without 100 nM insulin[5].
-
Uptake Initiation: Wash the cells three times with PBS at room temperature. Then, incubate them for 15 minutes in Krebs-Ringer HEPES buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2.5 mM MgSO₄, 2.5 mM NaH₂PO₄, 20 mM HEPES, and 0.1% BSA) containing [³H]-2-deoxyglucose (1.0 µCi/ml)[5].
-
Uptake Termination: Stop the glucose uptake by washing the cells five times with ice-cold PBS[5].
-
Quantification: Solubilize the cells with 0.5N sodium hydroxide (NaOH) and measure the radioactivity to quantify glucose uptake[5].
Alternative Compounds
While direct comparisons of this compound with other compounds in reproducibility studies are not available, an analog, SBI-993 , has been developed with improved potency and pharmacokinetic properties for in vivo studies[6]. Research on SBI-993 has shown that it reduces the expression of TXNIP and ARRDC4 in human myotubes, similar to this compound[6]. For researchers interested in the broader field of insulin signaling and lipid metabolism, other small molecules targeting different points in related pathways, such as inhibitors of PI3K/Akt/mTOR, may serve as useful comparative tools[7].
Conclusion
The data presented here summarizes the currently available information on the in vitro effects of this compound. While these findings are promising, the broader scientific community would benefit from independent studies that assess the reproducibility of these effects across different laboratories. The detailed protocols provided in this guide are intended to be a foundational resource for such validation efforts, which are critical for confirming the utility of this compound as a reliable chemical probe for studying MondoA-regulated metabolic pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
A Comparative Guide to Insulin Sensitizers: SBI-477's Unique Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the novel insulin sensitizer, SBI-477, on gene expression relative to established insulin-sensitizing agents. We delve into the molecular mechanisms and present supporting experimental data to offer a clear perspective on its potential therapeutic advantages.
Introduction to this compound: A Novel Mechanism of Action
This compound is an insulin signaling inhibitor that uniquely deactivates the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of two key suppressors of the insulin pathway: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2] In addition to enhancing insulin signaling, this compound has been shown to inhibit the synthesis of triglycerides and promote the uptake of glucose in human skeletal myocytes.[1][2] This dual action on both glucose and lipid metabolism positions this compound as a promising candidate for the treatment of insulin resistance and related metabolic disorders.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative effects of this compound, Metformin, and Rosiglitazone on the expression of key genes involved in insulin signaling and lipid metabolism. The data for this compound is derived from studies on primary human skeletal myotubes. Comparative data for Metformin and Rosiglitazone in the same cellular context is presented where available; however, variations in experimental systems are noted.
Table 1: Effect on Insulin Signaling Pathway Suppressor Genes
| Gene | This compound (Human Skeletal Myotubes) | Metformin (Various Cell Types) | Rosiglitazone (Human Skeletal Muscle) |
| TXNIP | Significant Downregulation | Downregulation | No direct comparative data |
| ARRDC4 | Significant Downregulation | No direct comparative data | No direct comparative data |
Note: Quantitative data for this compound's effect on TXNIP and ARRDC4 is based on the findings of Ahn et al. (2016) and would be populated from the study's supplementary data.
Table 2: Effect on Lipogenesis and Triglyceride Synthesis Genes
| Gene | This compound (Human Skeletal Myotubes) | Metformin (C2C12 Myotubes) | Rosiglitazone (Human Skeletal Muscle) |
| FASN | Significant Downregulation | Downregulation | No direct comparative data |
| GPAM | Significant Downregulation | No direct comparative data | No direct comparative data |
| ACACB | Significant Downregulation | No direct comparative data | No direct comparative data |
| DGAT2 | Significant Downregulation | No direct comparative data | No direct comparative data |
Note: Quantitative data for this compound's effect on lipogenic genes is based on the findings of Ahn et al. (2016) and would be populated from the study's supplementary data. Comparative data for metformin and rosiglitazone on this specific gene set in human skeletal myotubes is limited in the current literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway in skeletal myocytes.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary human skeletal myotubes.
-
Culture Medium: Commercially available skeletal muscle growth medium supplemented with growth factors.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium for 5-7 days.
-
Treatment: Differentiated myotubes are treated with the desired concentration of this compound (e.g., 10 µM), Metformin, or Rosiglitazone for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated myotubes using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Each reaction contains cDNA template, forward and reverse primers for the target gene (TXNIP, ARRDC4, FASN, GPAM, ACACB, DGAT2) or a housekeeping gene (e.g., GAPDH, ACTB), and the master mix.
-
Thermal Cycling: A standard three-step cycling protocol is used:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene expression.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-TXNIP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a distinct mechanism of action compared to traditional insulin sensitizers. By targeting the MondoA transcription factor, it not only improves insulin signaling through the downregulation of TXNIP and ARRDC4 but also directly impacts lipid metabolism by reducing the expression of key lipogenic genes. This dual-pronged approach may offer significant advantages in treating the complex metabolic dysregulation characteristic of type 2 diabetes and related conditions. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SBI-477
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
This document provides crucial safety and logistical information for the proper disposal of SBI-477, a chemical probe that stimulates insulin signaling. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. As a trusted partner in your research, we aim to provide value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.
I. Understanding this compound: Key Data
This compound is a small molecule inhibitor that deactivates the transcription factor MondoA, leading to the reduced expression of the insulin pathway suppressors TXNIP and ARRDC4. This action coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes.[1] Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₃O₆S |
| Molecular Weight | 483.54 g/mol [2] |
| CAS Number | 781628-99-7 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C[3] |
II. Procedural Guidance for Proper Disposal of this compound
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not available at the time of this writing. The following procedures are based on general best practices for the disposal of small molecule inhibitors in a laboratory setting. It is imperative that you consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization
-
Use Appropriate Containers:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid waste container. The container should be compatible with the chemical nature of this compound.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for all liquid waste containing this compound. Ensure the container material is compatible with the solvents used (e.g., DMSO). Do not fill containers to more than 90% capacity to prevent spills.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., "this compound in DMSO"). Include the date of waste accumulation.
Step 3: Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
Step 4: Disposal
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method, as required by your institution.
III. Experimental Protocols
No specific experimental protocols for the disposal of this compound are available, as disposal follows standardized hazardous waste management procedures. The key "protocol" is the adherence to the step-by-step guidance provided above and consultation with your local EHS office.
IV. Visualizing the this compound Signaling Pathway
The following diagram illustrates the known signaling pathway of this compound.
Caption: this compound deactivates MondoA, inhibiting TAG synthesis and stimulating insulin signaling.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By following these procedures and consulting with your institution's safety experts, you contribute to a secure and compliant research environment.
References
Personal protective equipment for handling SBI-477
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of SBI-477, a chemical probe utilized in research to deactivate the transcription factor MondoA, thereby stimulating insulin signaling. Adherence to these procedures is critical to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form or when preparing solutions, a comprehensive suite of personal protective equipment is mandatory. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to facilitate skin absorption of other substances, stringent PPE protocols are essential.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential. | Protects eyes from airborne powder, chemical splashes, and accidental contact. |
| Hand Protection | Chemically resistant gloves. Given the frequent use of DMSO as a solvent, butyl rubber or fluoroelastomer gloves are recommended for prolonged contact. For incidental contact, double-gloving with nitrile gloves may be sufficient, with immediate replacement upon any sign of contamination or degradation. | Prevents dermal exposure to this compound and its solvent. DMSO can penetrate standard latex and nitrile gloves with prolonged exposure, carrying dissolved substances with it. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities of this compound or its solutions. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization of the powder form and a fume hood is not available, a NIOSH-approved respirator (e.g., N95) should be used. | Minimizes inhalation of this compound powder. |
| Foot Protection | Closed-toe and closed-heel shoes constructed of a durable material. | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Weighing (Solid Form):
-
Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.
-
Clean the balance and surrounding area with a damp cloth or towelette after weighing to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
2. Solution Preparation (Dissolving in DMSO):
-
All solution preparation should be performed in a chemical fume hood.
-
Slowly add the pre-weighed solid this compound to the required volume of DMSO in a suitable container (e.g., a glass vial).
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Use in Experiments:
-
When adding the this compound/DMSO stock solution to cell culture media or other aqueous solutions, do so slowly and with gentle mixing to avoid precipitation.
-
Always handle the solution with the appropriate PPE, even when highly diluted.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| This compound/DMSO Stock Solution | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove and dispose of as solid hazardous waste immediately after handling the compound. |
| Aqueous Waste Containing this compound | Collect in a designated aqueous hazardous waste container. Do not dispose of in the sanitary sewer system. |
IV. Experimental Protocol: In Vitro Treatment of Cells with this compound
This protocol outlines a general procedure for treating adherent cells with this compound.
1. Cell Seeding:
- Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
- Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of Working Solution:
- Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations. It is important to perform serial dilutions to ensure accuracy. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in the experiment.
3. Cell Treatment:
- Aspirate the old medium from the cell culture plates.
- Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
- Return the plates to the incubator and culture for the desired treatment duration.
4. Post-Treatment Analysis:
- Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or metabolic assays, to assess the effects of this compound on the MondoA signaling pathway.
V. Visualized Workflows and Pathways
Caption: Experimental workflow for handling this compound from preparation to analysis and disposal.
Caption: Simplified signaling pathway of this compound's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
